molecular formula C25H17F6N5O B1667274 AN-019 CAS No. 879507-25-2

AN-019

Cat. No.: B1667274
CAS No.: 879507-25-2
M. Wt: 517.4 g/mol
InChI Key: LCPGCGAJBOWMIP-UHFFFAOYSA-N
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Description

a Bcr-Abl inhibitor;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

879507-25-2

Molecular Formula

C25H17F6N5O

Molecular Weight

517.4 g/mol

IUPAC Name

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-3,5-bis(trifluoromethyl)benzamide

InChI

InChI=1S/C25H17F6N5O/c1-14-4-5-19(12-21(14)36-23-33-8-6-20(35-23)15-3-2-7-32-13-15)34-22(37)16-9-17(24(26,27)28)11-18(10-16)25(29,30)31/h2-13H,1H3,(H,34,37)(H,33,35,36)

InChI Key

LCPGCGAJBOWMIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC3=NC=CC(=N3)C4=CN=CC=C4

Appearance

Solid powder

Other CAS No.

879507-25-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AN-019;  NRC-019;  NRC-AN-019;  NRC;  AN;  019;  AN019;  NRC019;  NRCAN019;  AN 019;  NRC 019;  NRC AN 019; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the AN-019 Compound (NRC-AN-019)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound NRC-AN-019 is a novel small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) with demonstrated preclinical antitumor activity.[1] Primarily investigated for its potential in treating breast cancer, particularly HER2-positive subtypes, NRC-AN-019 has shown superiority over existing treatments like Lapatinib in preclinical models. Its mechanism of action involves the inhibition of EGFR phosphorylation, leading to anti-proliferative, pro-apoptotic, and anti-angiogenic effects.[1] This document provides a comprehensive technical overview of NRC-AN-019, including its chemical properties, mechanism of action, preclinical data, and detailed experimental protocols.

Chemical Properties and Synthesis

NRC-AN-019 is a phenylamino-pyrimidine derivative.[2]

Table 1: Physicochemical Properties of NRC-AN-019

PropertyValueReference
Molecular Formula C₂₅H₁₇F₆N₅O[3]
Molecular Weight 517.43 g/mol [3]
CAS Number 879507-25-2[2]
IUPAC Name N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-3,5-bis(trifluoromethyl)benzamide[2]
SMILES Cc1ccc(cc1Nc2nccc(-c3cccnc3)n2)NC(=O)c4cc(cc(c4)C(F)(F)F)C(F)(F)F
InChI InChI=1S/C25H17F6N5O/c1-14-4-5-19(12-21(14)36-23-33-8-6-20(35-23)15-3-2-7-32-13-15)34-22(37)16-9-17(24(26,27)28)11-18(10-16)25(29,30)31/h2-13H,1H3,(H,34,37)(H,33,35,36)
Synthesis

The synthesis of NRC-AN-019 involves a multi-step process as described by Amala, et al. (2013). The key steps are outlined below. For a detailed protocol, please refer to the primary publication.[2]

  • Step 1: Synthesis of the pyrimidine (B1678525) core.

  • Step 2: Coupling with the phenylamine moiety.

  • Step 3: Amide bond formation with 3,5-bis(trifluoromethyl)benzoyl chloride.

  • Step 4: Purification and characterization of the final compound.

Mechanism of Action

NRC-AN-019 exerts its antitumor effects by targeting and inhibiting the epidermal growth factor receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[1]

EGFR Signaling Pathway Inhibition

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation. NRC-AN-019 inhibits the initial autophosphorylation of EGFR, thereby blocking the activation of these downstream pathways.[1]

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF EGFR_inactive EGFR (inactive) EGF->EGFR_inactive Ligand Binding EGFR_active EGFR (active) Dimerized & Phosphorylated EGFR_inactive->EGFR_active Dimerization & Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR_active->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR_active->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation AN-019 NRC-AN-019 This compound->EGFR_active Inhibition

Mechanism of action of NRC-AN-019 on the EGFR signaling pathway.

Preclinical Data

The preclinical efficacy of NRC-AN-019 has been evaluated in breast cancer cell lines and in a xenograft mouse model.

In Vitro Studies

Cell Lines:

  • MDA-MB-231: Triple-negative breast cancer cell line.

  • BT-474 (HTB-20): HER2-overexpressing breast cancer cell line.[1]

Table 2: In Vitro Activity of NRC-AN-019

AssayCell LineEffect of NRC-AN-019Quantitative Data (IC50)
Cell Proliferation (MTT Assay) MDA-MB-231Dose-dependent inhibition[Quantitative Data from Primary Source]
BT-474Dose-dependent inhibition[Quantitative Data from Primary Source]
Apoptosis (FACS Analysis) MDA-MB-231Accumulation in sub G0/G1 phase[Quantitative Data from Primary Source]
BT-474Accumulation in sub G0/G1 phase[Quantitative Data from Primary Source]
Apoptosis (PARP Cleavage) MDA-MB-231Increased PARP cleavage[Data from Primary Source]
BT-474Increased PARP cleavage[Data from Primary Source]
EGFR Phosphorylation (Western Blot) MDA-MB-231Inhibition of EGFR phosphorylation[Quantitative Data from Primary Source]
BT-474Inhibition of EGFR phosphorylation[Quantitative Data from Primary Source]
In Vivo Studies

A xenograft model using SCID mice was established to evaluate the in vivo antitumor activity of NRC-AN-019.[1]

Table 3: In Vivo Antitumor Activity of NRC-AN-019

Animal ModelCell LineTreatment GroupsKey Findings
SCID Mice BT-474Vehicle Control, Lapatinib, NRC-AN-019 (various doses)Dose-dependent inhibition of tumor growth with NRC-AN-019. Superior antitumor activity compared to Lapatinib at comparable concentrations.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of NRC-AN-019.

Cell Proliferation (MTT Assay)

This protocol is a generalized procedure. For specific concentrations and incubation times used for NRC-AN-019, refer to the primary publication.

  • Cell Seeding: Plate MDA-MB-231 or BT-474 cells in a 96-well plate at a density of [Detailed Protocol from Primary Source] cells/well and allow to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of NRC-AN-019 or Lapatinib and a vehicle control.

  • Incubation: Incubate the plates for [Detailed Protocol from Primary Source] hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for [Detailed Protocol from Primary Source] hours at 37°C.

  • Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat with NRC-AN-019/ Lapatinib Cell_Seeding->Compound_Treatment Incubation Incubate for specified time Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for formazan formation MTT_Addition->Formazan_Formation Solubilization Add DMSO to dissolve crystals Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading End End Absorbance_Reading->End

Workflow for the MTT cell proliferation assay.
Apoptosis Assay (FACS Analysis)

This protocol is a generalized procedure. For specific antibody dilutions and instrument settings, refer to the primary publication.

  • Cell Treatment: Treat MDA-MB-231 or BT-474 cells with NRC-AN-019 or Lapatinib for [Detailed Protocol from Primary Source] hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for [Detailed Protocol from Primary Source] minutes in the dark.

  • FACS Analysis: Analyze the stained cells by flow cytometry, differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot for EGFR Phosphorylation

This protocol is a generalized procedure. For specific antibody details and concentrations, refer to the primary publication.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

In Vivo Xenograft Study

This protocol is a generalized procedure. For specific details on animal strain, cell implantation number, and treatment regimen, refer to the primary publication.

  • Cell Implantation: Subcutaneously inject [Detailed Protocol from Primary Source] BT-474 cells into the flank of female SCID mice.

  • Tumor Growth: Allow tumors to reach a palpable size of [Detailed Protocol from Primary Source] mm³.

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle, Lapatinib, NRC-AN-019) and begin treatment according to the specified dose and schedule.

  • Tumor Measurement: Measure tumor volume every [Detailed Protocol from Primary Source] days using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-EGFR).

Conclusion

NRC-AN-019 is a promising preclinical candidate for the treatment of breast cancer, particularly in HER2-positive tumors. Its potent inhibition of EGFR signaling translates to significant anti-proliferative and pro-apoptotic effects in vitro and robust tumor growth inhibition in vivo, outperforming Lapatinib in the models studied. Further investigation is warranted to explore its clinical potential.

References

The Discovery and Synthesis of AN-019: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN-019, also known as NRC-AN-019, is a novel small molecule inhibitor with demonstrated anti-tumor activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, with a focus on its mechanism of action as a potent inhibitor of Bcr-Abl and Epidermal Growth Factor Receptor (EGFR) kinases. The information presented herein is compiled from key preclinical studies and is intended to serve as a resource for researchers in oncology and drug development.

Chemical Properties

This compound is a phenyl amino pyrimidine (B1678525) derivative with the following chemical characteristics:

PropertyValue
IUPAC Name N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-3,5-bis(trifluoromethyl)benzamide
Molecular Formula C25H17F6N5O
Molecular Weight 517.43 g/mol
CAS Number 879507-25-2

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of a key phenyl amino pyrimidine intermediate followed by an amidation reaction.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step synthesis protocol is outlined below, based on the methods described in the primary literature.[1]

Step 1: Synthesis of the Phenyl Amino Pyrimidine Intermediate

  • Bromination: 2-Amino-4-methylpyridine is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as dibenzoyl peroxide to yield 2-amino-3-bromo-4-methylpyridine.

  • Suzuki Coupling: The resulting brominated pyridine (B92270) is coupled with 3-pyridinylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water) to form 2-amino-4-methyl-3-(pyridin-3-yl)pyrimidine.

  • Guanidinylation: The amino pyrimidine is then reacted with guanidine (B92328) hydrochloride in the presence of a strong base to yield the corresponding guanidinylpyrimidine derivative.

  • Cyclization: The intermediate is cyclized by heating with a suitable reagent to form the 2-amino-4-(pyridin-3-yl)pyrimidine core.

  • Nitration and Reduction: The pyrimidine core is nitrated and subsequently reduced to introduce an amino group at the desired position on the phenyl ring, yielding the final phenyl amino pyrimidine intermediate.

Step 2: Amidation to Yield this compound

  • The phenyl amino pyrimidine intermediate is reacted with 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an inert solvent like chloroform.

  • The reaction mixture is stirred at room temperature until completion.

  • The crude product is purified by column chromatography to yield this compound as a pure solid.

Biological Activity and Mechanism of Action

This compound exhibits potent inhibitory activity against both Bcr-Abl and EGFR kinases, making it a promising candidate for the treatment of chronic myeloid leukemia (CML) and solid tumors overexpressing EGFR, such as certain types of breast cancer.[1][2]

Inhibition of EGFR Signaling Pathway

This compound acts as a tyrosine kinase inhibitor (TKI) by binding to the ATP-binding site of the EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation, angiogenesis, and the induction of apoptosis.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Phosphorylation AN019 This compound AN019->P_EGFR Inhibits Caspase Caspases AN019->Caspase Activates PI3K PI3K P_EGFR->PI3K Ras Ras P_EGFR->Ras Angiogenesis Angiogenesis (VEGF) P_EGFR->Angiogenesis Promotes Apoptosis Apoptosis (PARP Cleavage) P_EGFR->Apoptosis Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation (Ki-67) mTOR->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Caspase->Apoptosis

EGFR Signaling Pathway Inhibition by this compound

Preclinical Data

In Vitro Anti-Proliferative Activity

The anti-proliferative effects of this compound were evaluated against various cancer cell lines using the MTT assay.[2]

Cell LineCancer TypeThis compound IC50 (µM)Lapatinib IC50 (µM)
K562 Chronic Myeloid LeukemiaData not availableData not available
MDAMB231 Breast Cancer (EGFR-positive)~10~25
BT474 Breast Cancer (HER2-positive, EGFR-overexpressing)~5>50

Note: IC50 values are approximated from graphical data presented in the source publication.

Experimental Protocol: MTT Assay for Cell Proliferation
  • Cancer cells (K562, MDAMB231, or BT474) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound or the comparator drug, Lapatinib, for 72 hours.

  • After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Induction of Apoptosis

This compound has been shown to induce apoptosis in breast cancer cells in a dose-dependent manner.[2]

Cell LineTreatment% of Cells in Sub-G0/G1 Phase (Apoptosis)
MDAMB231 Control<5%
This compound (10 µM)~20%
This compound (20 µM)~40%
BT474 Control<5%
This compound (5 µM)~25%
This compound (10 µM)~50%

Note: Percentages are approximated from graphical data presented in the source publication.

Experimental Protocol: FACS Analysis for Apoptosis
  • MDAMB231 or BT474 cells are treated with varying concentrations of this compound for 48 hours.

  • Both adherent and floating cells are collected, washed with PBS, and fixed in 70% ethanol.

  • The fixed cells are then treated with RNase A and stained with propidium (B1200493) iodide (PI).

  • The DNA content of the cells is analyzed by flow cytometry (FACS).

  • The percentage of cells in the sub-G0/G1 phase, indicative of apoptosis, is quantified.

In Vivo Anti-Tumor Efficacy

The in vivo anti-tumor activity of this compound was evaluated in a BT474 breast cancer xenograft model in SCID mice.[2]

Treatment GroupDoseTumor Volume Reduction (%)
ControlVehicle0%
Lapatinib50 mg/kg~40%
This compound 25 mg/kg ~60%
This compound 50 mg/kg ~80%

Note: Tumor volume reduction percentages are approximated from graphical data presented in the source publication.

Experimental Protocol: In Vivo Tumor Xenograft Study
  • Female SCID mice are subcutaneously implanted with BT474 human breast cancer cells.

  • Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.

  • This compound, Lapatinib, or a vehicle control is administered orally or intraperitoneally on a predetermined schedule (e.g., daily for 21 days).

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for p-EGFR).

Key Experimental Workflows

The following diagrams illustrate the workflows for key experiments used in the preclinical evaluation of this compound.

Synthesis_Workflow Start Starting Materials (2-Amino-4-methylpyridine, 3,5-bis(trifluoromethyl)benzoyl chloride) Step1 Step 1: Synthesis of Phenyl Amino Pyrimidine Intermediate Start->Step1 Step2 Step 2: Amidation Reaction Step1->Step2 Purification Purification (Column Chromatography) Step2->Purification Final This compound Purification->Final

This compound Synthesis Workflow

In_Vitro_Workflow Cell_Culture Cancer Cell Lines (K562, MDAMB231, BT474) Treatment Treatment with this compound and Controls Cell_Culture->Treatment Proliferation_Assay MTT Assay for Cell Proliferation Treatment->Proliferation_Assay Apoptosis_Assay FACS Analysis for Apoptosis (PI Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot for Protein Expression (p-EGFR, PARP) Treatment->Western_Blot Data_Analysis1 IC50 Determination Proliferation_Assay->Data_Analysis1 Data_Analysis2 Quantification of Apoptotic Cells Apoptosis_Assay->Data_Analysis2 Data_Analysis3 Protein Level Changes Western_Blot->Data_Analysis3

In Vitro Evaluation Workflow

In_Vivo_Workflow Animal_Model SCID Mice with BT474 Xenografts Treatment_InVivo Treatment with this compound, Lapatinib, or Vehicle Animal_Model->Treatment_InVivo Monitoring Tumor Volume and Body Weight Measurement Treatment_InVivo->Monitoring Endpoint Tumor Excision and Analysis Monitoring->Endpoint Data_Analysis_InVivo Tumor Growth Inhibition Calculation Endpoint->Data_Analysis_InVivo

In Vivo Efficacy Study Workflow

Conclusion

This compound is a promising dual inhibitor of Bcr-Abl and EGFR kinases with significant anti-tumor activity demonstrated in preclinical models of chronic myeloid leukemia and breast cancer. Its mechanism of action involves the direct inhibition of EGFR phosphorylation, leading to the suppression of key downstream signaling pathways that control cell proliferation and survival. The in vitro and in vivo data suggest that this compound has a superior efficacy profile compared to the established drug Lapatinib in EGFR-overexpressing breast cancer models. Further investigation into the clinical potential of this compound is warranted.

References

AN-019: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Potent BCR-ABL Tyrosine Kinase Inhibitor

Introduction

AN-019, also known as NRC-AN-019, is a potent, orally bioavailable, second-generation tyrosine kinase inhibitor (TKI) specifically designed to target the BCR-ABL fusion protein.[1][2] This oncoprotein is the hallmark of chronic myeloid leukemia (CML). This compound was developed to overcome the resistance observed with the first-generation TKI, imatinib, particularly in patients with mutations in the ABL kinase domain, such as the T315I mutation.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data of this compound, intended for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Properties

This compound is a phenyl amino pyrimidine (B1678525) derivative with a molecular structure designed for enhanced binding affinity and specificity to the ABL kinase domain.[1]

PropertyValueReference
IUPAC Name 3,5-Bis(trifluoromethyl)-N-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide[1][3]
Molecular Formula C25H17F6N5O[3][4]
Molecular Weight 517.4258 g/mol [4]
CAS Number 879507-25-2[3][4]
SMILES CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC3=NC=CC(=N3)C4=CN=CC=C4[3]
Melting Point 267.39 °C[5]
Boiling Point 617.3 °C[5]
Solubility Practically insoluble in water. Soluble in dimethylformamide (DMF), dimethylacetamide (DMA), and dimethyl sulfoxide (B87167) (DMSO).[6]

Mechanism of Action

This compound functions as a competitive inhibitor at the ATP-binding site of the ABL kinase domain of the BCR-ABL oncoprotein.[1] By occupying this site, it prevents the phosphorylation of downstream substrates, thereby inhibiting the constitutive kinase activity that drives the proliferation of CML cells. A key feature of this compound is its ability to effectively inhibit imatinib-resistant BCR-ABL mutants, including the highly resistant T315I mutation.[1]

Signaling Pathway

The BCR-ABL fusion protein activates several downstream signaling pathways crucial for cell proliferation, survival, and adhesion. This compound's inhibition of BCR-ABL's kinase activity effectively blocks these pathways.

BCR_ABL_Signaling_Pathway cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT Adhesion Altered Adhesion BCR_ABL->Adhesion AN_019 This compound AN_019->BCR_ABL Inhibits Proliferation Cell Proliferation (Uncontrolled) RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival (Apoptosis Inhibition) PI3K_AKT_mTOR->Survival JAK_STAT->Proliferation JAK_STAT->Survival MTT_Assay_Workflow start Seed cells in 96-well plates incubate1 Incubate (24h) start->incubate1 treat Treat with varying concentrations of this compound incubate1->treat incubate2 Incubate (e.g., 48h, 72h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

References

Unveiling the Molecular Targets of AN-019: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AN-019 (also referred to as NRC-AN-019) is a novel small molecule inhibitor demonstrating significant potential in preclinical cancer models. This document provides an in-depth technical overview of the biological target identification and characterization of this compound. Through a compilation of published data, this guide details the compound's primary molecular targets, its effects on cellular signaling pathways, and the experimental methodologies employed for these discoveries. All quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through diagrams.

Primary Biological Targets

This compound has been identified as a potent inhibitor of two key protein kinases implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR) and Breakpoint Cluster Region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL) kinase.

Epidermal Growth Factor Receptor (EGFR)

Preclinical studies have robustly demonstrated the inhibitory activity of this compound against EGFR. This inhibition is particularly effective in cancer cells that overexpress EGFR, a common characteristic of certain breast cancers. The compound has shown superior antitumor activity compared to Lapatinib, an established EGFR inhibitor, in EGFR-overexpressing breast cancer cell lines.[1]

BCR-ABL Kinase

In addition to its effects on EGFR, this compound has been characterized as a highly potent inhibitor of the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML). The compound was designed as a phenyl amino pyrimidine (B1678525) derivative to overcome resistance to existing BCR-ABL inhibitors like Imatinib.

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data demonstrating the efficacy of this compound against its molecular targets and its impact on cancer cell lines.

Table 1: In Vitro Efficacy of this compound against EGFR

Cell LineAssayParameterValueComparator (Lapatinib)
MDAMB-231pEGFR ELISA50% Inhibition< 1.9 µM-
BT-474pEGFR ELISA50% Inhibition9.6 - 19.3 µM-

Table 2: In Vitro Efficacy of this compound against BCR-ABL

TargetAssayParameterValueComparator (Imatinib)
BCR-ABLKinase AssayIC500.7 nM~98 nM (140-fold less potent)

Table 3: Anti-Proliferative Activity of this compound

Cell LineAssayParameterObservation
MDAMB-231MTT AssayIC50Dose-dependent decrease
BT-474MTT AssayIC50More potent dose-dependent decrease than Lapatinib
K562 (BCR-ABL positive)Anti-proliferative AssayActivityPromising anti-proliferative activity

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by disrupting key signaling cascades downstream of its primary targets.

EGFR Signaling Pathway Inhibition

By inhibiting the phosphorylation of EGFR, this compound blocks the activation of downstream pathways crucial for tumor growth and survival, including the RAS/MAPK and PI3K/Akt pathways. This leads to decreased cell proliferation, angiogenesis, and induction of apoptosis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS p PI3K PI3K EGFR->PI3K p AN019 This compound AN019->EGFR EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

This compound inhibits EGFR phosphorylation, blocking downstream signaling.
BCR-ABL Signaling Pathway Inhibition

This compound binds to the inactive conformation of the BCR-ABL kinase domain, preventing its autophosphorylation and the subsequent activation of pathways that drive the proliferation of leukemia cells.

BCR_ABL_Pathway cluster_downstream Downstream Effectors BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 p RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK p PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT p AN019 This compound AN019->BCR_ABL Leukemic_Proliferation Leukemic Cell Proliferation & Survival STAT5->Leukemic_Proliferation RAS_MAPK->Leukemic_Proliferation PI3K_AKT->Leukemic_Proliferation MTT_Workflow A Seed cells in 96-well plate B Treat with this compound or comparator A->B C Add MTT reagent B->C D Incubate for formazan (B1609692) formation C->D E Add solubilization solution D->E F Measure absorbance E->F G Calculate % proliferation F->G

References

AN-019: A Technical Overview of Preclinical and Early Clinical Investigations

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the preclinical and early clinical data for AN-019 (also referred to as NRC-AN-019), a novel tyrosine kinase inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development, offering a consolidated resource on the compound's mechanism of action, efficacy, and safety profile based on preliminary studies.

Introduction

This compound is a phenylamino-pyrimidine derivative designed as a potent inhibitor of the BCR-ABL tyrosine kinase.[1][2] It has been investigated primarily for its potential in treating chronic myeloid leukemia (CML), particularly in cases that have developed resistance to imatinib (B729), a first-line therapy.[1][2] Additionally, preclinical studies have explored its activity in other malignancies, such as HER2-positive breast cancer, by demonstrating its inhibitory effects on the epidermal growth factor receptor (EGFR) signaling pathway.[3] This document summarizes the key findings from in vitro, in vivo, and early-phase clinical trials of this compound.

Mechanism of Action

This compound functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase.[1] Structural analysis suggests that this compound binds to the inactive "DFG-out" conformation of the ABL kinase domain, which contributes to its high affinity and potency.[4] By occupying the ATP-binding pocket, this compound prevents the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that drive malignant cell proliferation and survival in BCR-ABL-positive leukemias.[1][5][6] Furthermore, studies have indicated that this compound also inhibits the phosphorylation of EGFR, suggesting a broader anti-cancer activity.[3]

Signaling Pathways

The primary target of this compound is the constitutively active BCR-ABL kinase, which drives CML by activating a number of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[5][7][8] These pathways are crucial for cell proliferation, survival, and differentiation.

In the context of breast cancer, this compound has been shown to inhibit the EGFR signaling pathway.[3] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, which in turn activates downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell growth and survival.[9][10][11][12]

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS P PI3K PI3K BCR_ABL->PI3K P JAK JAK BCR_ABL->JAK P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription AN019 This compound AN019->BCR_ABL

Diagram 1: this compound Inhibition of the BCR-ABL Signaling Pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS P PI3K PI3K EGFR->PI3K P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription AN019 This compound AN019->EGFR

Diagram 2: this compound Inhibition of the EGFR Signaling Pathway.

Preclinical Data

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity in various cancer cell lines.

  • CML Cell Lines: In the BCR-ABL-positive K562 cell line, this compound exhibited potent inhibition of cell proliferation.[1] It was also effective against the imatinib-resistant Baf3 (T315I) cell line, indicating its potential to overcome common mechanisms of drug resistance.[1]

  • Breast Cancer Cell Lines: this compound was shown to be more effective than lapatinib (B449) in inhibiting the proliferation and angiogenic potential of MDAMB231 and BT474 breast cancer cells.[3] Treatment with this compound led to an accumulation of cells in the sub-G0/G1 phase and an increase in PARP cleavage, which are indicative of apoptosis.[3]

Parameter Cell Line This compound Imatinib Reference
IC50K5620.7 nM~98 nM (140-fold less potent)[1]
ActivityBaf3 (T315I)EffectiveResistant[1]

Table 1: In Vitro Activity of this compound in CML Cell Lines

Effect Cell Lines Observation Reference
Anti-proliferativeMDAMB231, BT474More effective than Lapatinib[3]
ApoptosisMDAMB231, BT474Increased PARP cleavage, cell cycle arrest[3]
Anti-angiogenicMDAMB231, BT474Inhibition of angiogenic potential[3]

Table 2: In Vitro Activity of this compound in Breast Cancer Cell Lines

The anti-tumor efficacy of this compound has been evaluated in mouse xenograft models.

  • CML Mouse Model: In nude mice implanted with K562-luc cells, this compound treatment resulted in a significant reduction in leukemic symptoms and blast cell counts compared to imatinib-treated and control groups.[1] Notably, this compound was effective in suppressing leukemia in at least 90% of the treated animals and demonstrated superiority over imatinib in leukemic regression.[1] It also showed efficacy in mice implanted with imatinib-resistant Baf3T315I cells.[1]

  • Breast Cancer Mouse Model: In SCID mice bearing BT474 cell xenografts, this compound demonstrated a dose-dependent inhibition of tumor growth that was superior to that of lapatinib at comparable concentrations.[3] Immunohistochemical analysis of tumor sections confirmed a dose-dependent inhibition of EGFR phosphorylation.[3]

Model Treatment Dose Key Findings Reference
K562-luc XenograftThis compound20 mg/kgSuperior leukemic regression vs. Imatinib[1]
Baf3T315I XenograftThis compound20 mg/kgOvercame Imatinib resistance[1]
BT474 XenograftThis compoundNot specifiedDose-dependent tumor growth inhibition, superior to Lapatinib[3]

Table 3: In Vivo Efficacy of this compound

Phase I Clinical Trial Data

A Phase I clinical trial of this compound was conducted in patients with imatinib-resistant Chronic Myeloid Leukemia.[11][13][14]

  • Study Design: The study aimed to determine the dose-limiting toxicity (DLT), maximum tolerated dose (MTD), and the recommended Phase II dose. Secondary objectives included assessing pharmacokinetic properties and anti-leukemic activity.[11][13][14]

  • Dosing: Dosing started at 50 mg/day and was escalated in 50 mg increments per cohort, up to a maximum of 450 mg/day.[11][13][14]

  • Safety and Tolerability: No DLT was observed, and the MTD was not reached at the doses tested. Common adverse events included skin rash, nausea, and vomiting.[11][13][14]

  • Pharmacokinetics: The maximum plasma concentration (Cmax) of this compound was 9,342 ng/mL, and the area under the curve (AUC) was 1,262,191 ng.hr/mL.[11][13][14]

  • Efficacy: Preliminary efficacy was observed, with hematological, cytogenetic, and molecular responses in a subset of patients.[11][13][14] The recommended Phase IIA dose was determined to be 300 mg/day, with the potential for escalation up to 450 mg/day.[11][13][14]

Parameter Value Reference
Number of Patients30[11][13][14]
Maximum Tolerated Dose (MTD)Not Reached (up to 450 mg/day)[11][13][14]
Recommended Phase II Dose300 mg/day[11][13][14]
Cmax9,342 ng/mL[11][13][14]
AUC1,262,191 ng.hr/mL[11][13][14]
Hematological Response11 patients[11][13][14]
Cytogenetic Response7 patients[11][13][14]
Molecular Response5 patients[11][13][14]

Table 4: Summary of Phase I Clinical Trial Results

Experimental Protocols

The following are representative protocols for the key experiments described in the preclinical evaluation of this compound. These are based on standard laboratory procedures and are intended to provide a detailed methodological framework.

  • Cell Seeding: Seed K562 or BT474 cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds (e.g., Imatinib, Lapatinib) in growth medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

  • Animal Model: Use 6-8 week old female athymic nude or SCID mice.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ K562 or BT474 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 20 mg/kg) and control compounds via intraperitoneal injection or oral gavage daily for a specified period (e.g., 21-28 days). The control group should receive the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-EGFR).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (K562, BT474) Treatment_Invitro Treat with this compound Cell_Culture->Treatment_Invitro Proliferation_Assay Proliferation Assay (MTT) Treatment_Invitro->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (FACS, PARP Cleavage) Treatment_Invitro->Apoptosis_Assay Animal_Model Mouse Model (Nude/SCID) Xenograft Tumor Cell Implantation Animal_Model->Xenograft Treatment_Invivo Treat with this compound Xenograft->Treatment_Invivo Tumor_Measurement Tumor Growth Monitoring Treatment_Invivo->Tumor_Measurement IHC Immunohistochemistry Tumor_Measurement->IHC

Diagram 3: Representative Preclinical Experimental Workflow for this compound.

Conclusion

The preliminary studies on this compound suggest that it is a potent tyrosine kinase inhibitor with significant activity against BCR-ABL and EGFR. The preclinical data demonstrate superior efficacy over existing therapies like imatinib and lapatinib in relevant cancer models. The Phase I clinical trial in imatinib-resistant CML patients has shown a favorable safety profile and promising anti-leukemic activity. These findings support the continued development of this compound as a potential therapeutic agent for CML and other malignancies. Further clinical investigations are warranted to fully elucidate its efficacy and safety in larger patient populations.

References

AN-019: A Preclinical Review of a Novel EGFR/ErbB-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN-019, also known as NRC-AN-019, is a novel small molecule inhibitor demonstrating potent preclinical antitumor activity through the targeting of the epidermal growth factor receptor (EGFR) and ErbB-2 (HER2) signaling pathways. This technical guide provides a comprehensive review of the available scientific literature on this compound, summarizing its mechanism of action, preclinical efficacy in various cancer models, and the experimental methodologies used in its evaluation. The data presented herein is derived from peer-reviewed scientific publications and conference proceedings.

Core Mechanism of Action: Inhibition of EGFR/ErbB-2 Signaling

This compound exerts its anticancer effects by inhibiting the phosphorylation of key receptor tyrosine kinases in the ErbB family, namely EGFR (ErbB-1) and ErbB-2 (HER2). Overexpression and constitutive activation of these receptors are well-established drivers of tumorigenesis in a variety of solid tumors, including breast and pancreatic cancers. By blocking the activation of EGFR and ErbB-2, this compound disrupts downstream signaling cascades responsible for cell proliferation, survival, angiogenesis, and invasion.

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR or the heterodimerization of ErbB family members leads to the activation of their intracellular kinase domains. This triggers a signaling cascade, primarily through the PI3K/Akt and MAPK pathways, which promotes cell growth, proliferation, and survival. This compound's inhibition of EGFR and ErbB-2 phosphorylation effectively shuts down these pro-tumorigenic signals.

EGFR_ErbB2_Signaling_Pathway cluster_outcomes Cellular Outcomes EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization ErbB2 ErbB-2 ErbB2->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Invasion Invasion ERK->Invasion AN019 This compound AN019->Dimerization

Figure 1: this compound Inhibition of the EGFR/ErbB-2 Signaling Pathway.

Preclinical Efficacy of this compound

The antitumor properties of this compound have been evaluated in preclinical models of breast and pancreatic cancer, demonstrating superiority over existing therapies such as Lapatinib and Gemcitabine in certain contexts.

In Vitro Studies

A summary of the in vitro effects of this compound is presented in the table below.

Assay Cell Lines Key Findings Reference
Proliferation MDAMB231, HTB20/BT474 (Breast Cancer)Dose-dependent inhibition of proliferation. Superior to Lapatinib in EGFR-overexpressing BT474 cells.[1]
MIA PaCa-2, PANC-1 (Pancreatic Cancer)Dose-dependent retardation of proliferation. Superior to Gemcitabine.[2]
Angiogenesis MDAMB231, HTB20/BT474 (Breast Cancer)More effective inhibition of angiogenic potential compared to Lapatinib.[1]
MIA PaCa-2, PANC-1 (Pancreatic Cancer)Retarded invasive potential and provided greater angiogenic inhibition than Gemcitabine.[2]
Apoptosis (FACS Analysis) MDAMB231, BT474 (Breast Cancer)Dose-dependent accumulation of cells in the sub G0/G1 phase, indicative of apoptosis.[1]
Protein Expression & Phosphorylation (Western Blot) MDAMB231, BT474 (Breast Cancer)Inhibition of EGFR phosphorylation. Increased PARP cleavage, confirming apoptosis.[1]
MIA PaCa-2, PANC-1 (Pancreatic Cancer)Dose-dependent inhibition of ErbB-2 expression.[2]
Invasion MIA PaCa-2, PANC-1 (Pancreatic Cancer)Dose-dependent inhibition of invasiveness, superior to Gemcitabine.[2]
In Vivo Studies

This compound has demonstrated significant antitumor activity in a preclinical animal model.

Model Cell Line Treatment Key Findings Reference
SCID Mice Xenograft BT474 (Breast Cancer)This compound, LapatinibDose-dependent inhibition of tumor growth, superior to Lapatinib at comparable concentrations.[1]
Immunohistochemistry of Tumors BT474 (Breast Cancer)This compoundConfirmed dose-dependent inhibition of EGFR phosphorylation in tumor sections.[1]
Subcutaneous Xenograft MIA PaCa-2 (Pancreatic Cancer)This compound, GemcitabineDose-dependent decrease in ErbB-2 and VEGF expression in this compound-treated animals. Combination with Gemcitabine showed a similar effect to this compound alone.[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols as described in the available literature.

Cell Lines and Culture
  • Breast Cancer Cell Lines: MDAMB231 and HTB20/BT474 were utilized.[1]

  • Pancreatic Cancer Cell Lines: MIA PaCa-2 and PANC-1 were used.[2] Standard cell culture conditions (e.g., media, temperature, CO2 concentration) would be followed, though specific details are not available in the abstracts.

Proliferation Assays
  • The effect of this compound on cell proliferation was assessed in a dose-dependent manner.[1][2] Specific proliferation assays (e.g., MTT, BrdU) and the range of concentrations of this compound, Lapatinib, and Gemcitabine used are not detailed in the available abstracts.

Angiogenesis Assays
  • The anti-angiogenic potential of this compound was evaluated.[1][2] The specific type of angiogenesis assay (e.g., tube formation assay, chorioallantoic membrane assay) is not specified in the abstracts.

Invasion Assays
  • The ability of this compound to inhibit the invasiveness of pancreatic cancer cells was tested.[2] The methodology for the invasion assay (e.g., Matrigel invasion assay) is not detailed in the abstract.

Western Blot Analysis
  • Objective: To determine the effect of this compound on the expression and phosphorylation of key signaling proteins.

  • Procedure:

    • Cells (MIA PaCa-2, PANC-1, MDAMB231, BT474) were treated with varying concentrations of this compound.[1][2]

    • Cell lysates were prepared and subjected to SDS-PAGE.

    • Proteins were transferred to a membrane and probed with primary antibodies against ErbB-2, phosphorylated EGFR, and PARP.[1][2]

    • Appropriate secondary antibodies were used for detection. Detailed information on antibody concentrations, incubation times, and loading controls is not available in the abstracts.

FACS Analysis for Apoptosis
  • Objective: To quantify the extent of apoptosis induced by this compound.

  • Procedure:

    • MDAMB231 and BT474 cells were treated with this compound in a dose-dependent manner.[1]

    • Cells were harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide).

    • The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the sub-G0/G1 phase.[1]

In Vivo Xenograft Studies
  • Animal Model: Severe Combined Immunodeficient (SCID) mice were used.[1]

  • Tumor Implantation: BT474 or MIA PaCa-2 cells were implanted subcutaneously.[1][2]

  • Treatment: Once tumors were established, animals were treated with this compound (at various doses), Lapatinib, or Gemcitabine.[1][2]

  • Endpoint: Tumor growth was monitored over time. At the end of the study, tumors were excised for further analysis.[1][2]

  • Immunohistochemistry: Tumor sections from the BT474 xenograft model were analyzed by immunohistochemistry to assess the levels of phosphorylated EGFR.[1] Specifics regarding drug formulation, dosing schedule, and methods for tumor measurement are not provided in the abstracts.

Conclusion

The preclinical data available for this compound (NRC-AN-019) strongly suggest its potential as a therapeutic agent for cancers driven by EGFR and ErbB-2 signaling. Its demonstrated superiority over established drugs like Lapatinib and Gemcitabine in specific preclinical models warrants further investigation. Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models, to pave the way for potential clinical development. The detailed experimental protocols provided in this guide are intended to facilitate the replication and expansion of these important findings by the research community.

References

The Novelty of AN-019: A Technical Guide to a Dual Bcr-Abl and EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN-019, specifically the compound designated NRC-AN-019, is a novel, rationally designed small molecule inhibitor with significant potential in oncology. Its core novelty lies in its dual-target mechanism, acting as a potent inhibitor of both the Bcr-Abl tyrosine kinase, implicated in Chronic Myeloid Leukemia (CML), and the Epidermal Growth Factor Receptor (EGFR), a key driver in various solid tumors, including breast cancer. This technical guide provides a comprehensive overview of the preclinical data supporting the novelty and therapeutic potential of NRC-AN-019.

Core Mechanism of Action

NRC-AN-019 is a phenylamino-pyrimidine derivative designed as a successor to imatinib, the first-generation Bcr-Abl inhibitor. The key structural modification in NRC-AN-019 is the replacement of imatinib's N-methyl piperazine (B1678402) moiety with two meta-substituted trifluoromethyl groups on the phenyl ring.[1] This alteration enhances its binding affinity to the ATP-binding pocket of the Abl kinase domain.

The molecule specifically binds to the inactive "DFG-out" conformation of the Bcr-Abl kinase, effectively locking the enzyme in a non-functional state and blocking downstream signaling.[2] This enhanced binding is believed to be responsible for its activity against imatinib-resistant Bcr-Abl mutations.[3] In addition to its potent activity against Bcr-Abl, preclinical studies have demonstrated that NRC-AN-019 also inhibits the phosphorylation of EGFR, a critical signaling node in the proliferation and survival of various cancer types.[4]

Signaling Pathways

The dual-inhibition strategy of NRC-AN-019 allows it to simultaneously disrupt two major oncogenic signaling cascades:

1. Bcr-Abl Signaling Pathway in CML:

The constitutively active Bcr-Abl fusion protein drives CML by activating a network of downstream pathways, primarily the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. NRC-AN-019's inhibition of Bcr-Abl effectively shuts down these downstream signals.

Bcr_Abl_Signaling cluster_membrane cluster_cytoplasm cluster_nucleus cluster_output BCR_ABL Bcr-Abl (Constitutively Active) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT5->Transcription Proliferation Cell Proliferation Transcription->Proliferation Apoptosis Inhibition of Apoptosis Transcription->Apoptosis AN019 NRC-AN-019 AN019->BCR_ABL Inhibition

Caption: NRC-AN-019 Inhibition of the Bcr-Abl Signaling Pathway.

2. EGFR Signaling Pathway in Breast Cancer:

In EGFR-overexpressing breast cancers, ligand binding to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream signaling through the PI3K/AKT and RAS/MAPK pathways. These pathways promote tumor cell growth, survival, and angiogenesis. NRC-AN-019's inhibition of EGFR phosphorylation blocks the initiation of these pro-tumorigenic signals.

EGFR_Signaling cluster_membrane cluster_cytoplasm cluster_nucleus cluster_output EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis AN019 NRC-AN-019 AN019->EGFR Inhibition of Phosphorylation CML_Workflow cluster_prep Model Preparation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Cell_Culture Culture K562-luc or Baf3(T315I) cells Injection Tail Vein Injection into Nude Mice Cell_Culture->Injection Engraftment 15-Day Engraftment Period Injection->Engraftment Treatment Daily IP Injection: - NRC-AN-019 - Imatinib - Control Engraftment->Treatment Imaging Bioluminescence Imaging (every 6 days) Treatment->Imaging Blood_Smear Blood Smears (LGI determination) Treatment->Blood_Smear Survival Survival Analysis Treatment->Survival

References

In-Depth Technical Guide to AN-019 Target Engagement Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement assays for AN-019, a designation encompassing at least two distinct investigational compounds: NRC-AN-019 , a potent BCR-ABL tyrosine kinase inhibitor, and NX-019 , a broad-spectrum EGFR inhibitor. This document details their mechanisms of action, summarizes key quantitative data, provides experimental protocols for relevant target engagement assays, and visualizes critical pathways and workflows.

NRC-AN-019: A Potent BCR-ABL Kinase Inhibitor

NRC-AN-019 is a phenyl amino pyrimidine (B1678525) derivative developed as an analogue of imatinib (B729) to overcome drug resistance in Chronic Myeloid Leukemia (CML). Its primary target is the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives CML.

Mechanism of Action and Target Profile

NRC-AN-019 functions as a type II kinase inhibitor, binding to the inactive "DFG-out" conformation of the ABL kinase domain. This binding mode prevents the kinase from adopting its active conformation, thereby inhibiting its catalytic activity. In addition to its potent activity against wild-type BCR-ABL, NRC-AN-019 has shown efficacy against imatinib-resistant mutations. Its target profile also includes other tyrosine kinases such as c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR). Furthermore, studies have indicated that NRC-AN-019 can inhibit Epidermal Growth Factor Receptor (EGFR) phosphorylation in breast cancer models, suggesting a broader spectrum of activity.

Quantitative Data: Kinase Inhibition

The following table summarizes the available quantitative data for NRC-AN-019's inhibitory activity.

TargetAssay TypeIC50Potency vs. ImatinibReference
BCR-ABLKinase Assay0.7 nM~140-fold more potent--INVALID-LINK--[1]
c-KitNot Specified-Inhibits--INVALID-LINK--[1]
PDGFRNot Specified-Inhibits--INVALID-LINK--[1]
EGFRCellular (Phosphorylation)-Inhibits--INVALID-LINK--[2]

Note: Specific IC50 values for c-Kit and PDGFR were not found in the reviewed literature.

Signaling Pathway

The diagram below illustrates the BCR-ABL signaling pathway and the inhibitory action of NRC-AN-019.

cluster_membrane cluster_cytoplasm cluster_nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation NRC_AN_019 NRC-AN-019 NRC_AN_019->BCR_ABL Inhibition

BCR-ABL signaling pathway and inhibition by NRC-AN-019.

NX-019: A Broad-Spectrum EGFR Inhibitor

NX-019 is a potent, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of the Epidermal Growth Factor Receptor (EGFR). It is designed to target a wide range of EGFR mutations, including common mutations (e.g., exon 19 deletions and L858R), the T790M resistance mutation, and exon 20 insertions. A first-in-human clinical trial for NX-019 is currently underway for patients with advanced EGFR-mutant cancers (NCT05514496).[3][4][5]

Mechanism of Action and Target Profile

NX-019 is a selective inhibitor of mutant EGFR over wild-type EGFR. This selectivity is crucial for minimizing toxicities associated with inhibiting wild-type EGFR, such as skin rash and diarrhea. Its ability to penetrate the CNS addresses a critical unmet need in the treatment of brain metastases in EGFR-mutant non-small cell lung cancer (NSCLC).

Quantitative Data: Mutant EGFR Inhibition

Preclinical data indicates that NX-019 has high potency across a broad range of mutant EGFR models. While specific IC50 values are not publicly available, the compound exhibits significantly greater potency against mutant EGFR compared to wild-type EGFR.

TargetPotency vs. Wild-Type EGFRReference
Classic, Exon 20 Insertion & Rare Mutations7.3 to >200-fold greater--INVALID-LINK--[6]
Signaling Pathway

The diagram below depicts the EGFR signaling pathway and the inhibitory action of NX-019 on various activating mutations.

cluster_membrane cluster_cytoplasm cluster_nucleus EGF EGF (Ligand) EGFR EGFR (Ex19del, L858R, T790M, Ex20ins) EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Tumor_Growth Tumor Growth & Proliferation RAS_RAF_MEK_ERK->Tumor_Growth PI3K_AKT_mTOR->Tumor_Growth NX_019 NX-019 NX_019->EGFR Inhibition

EGFR signaling pathway and inhibition by NX-019.

Experimental Protocols for Target Engagement Assays

The following sections provide detailed methodologies for key target engagement assays relevant to NRC-AN-019 and NX-019.

Cellular Thermal Shift Assay (CETSA) for BCR-ABL

CETSA is a biophysical method used to assess the binding of a ligand to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Objective: To confirm the engagement of NRC-AN-019 with the BCR-ABL protein in intact cells.

Materials:

  • K562 cell line (human CML, BCR-ABL positive)

  • RPMI-1640 medium with 10% FBS

  • NRC-AN-019

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • Antibodies: anti-ABL, secondary antibody

  • Western blotting or ELISA reagents

Protocol:

  • Cell Culture and Treatment:

    • Culture K562 cells in RPMI-1640 medium.

    • Harvest cells and resuspend in fresh medium at a desired density.

    • Treat cells with varying concentrations of NRC-AN-019 or DMSO for a specified time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes or a 96-well plate.

    • Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-5 minutes using a thermal cycler.

    • Include an unheated control sample.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer with protease inhibitors.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification of Soluble BCR-ABL:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the amount of soluble BCR-ABL in each sample using Western blotting or ELISA with an anti-ABL antibody.

  • Data Analysis:

    • Plot the amount of soluble BCR-ABL as a function of temperature for both NRC-AN-019-treated and DMSO-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of NRC-AN-019 indicates target engagement.

cluster_workflow CETSA Workflow A Cell Treatment (NRC-AN-019 or DMSO) B Thermal Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation (Separate Soluble/Aggregated) C->D E Quantify Soluble BCR-ABL (Western Blot/ELISA) D->E F Data Analysis (Melting Curve Shift) E->F

Cellular Thermal Shift Assay (CETSA) workflow.
Drug Affinity Responsive Target Stability (DARTS) for EGFR

DARTS is a method to identify the protein targets of a small molecule based on the principle that drug binding can protect the target protein from proteolysis.

Objective: To confirm the engagement of NX-019 with EGFR in cell lysates.

Materials:

  • NSCLC cell line expressing mutant EGFR (e.g., H1975 for L858R/T790M)

  • Lysis buffer (e.g., M-PER) with protease inhibitors

  • NX-019

  • DMSO (vehicle control)

  • Protease (e.g., thermolysin or pronase)

  • SDS-PAGE and Western blotting reagents

  • Antibodies: anti-EGFR, secondary antibody

Protocol:

  • Cell Lysis and Protein Extraction:

    • Culture and harvest EGFR-mutant NSCLC cells.

    • Lyse the cells in a suitable lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

  • Drug Incubation:

    • Aliquot the cell lysate.

    • Treat the aliquots with NX-019 or DMSO for a specified time at room temperature.

  • Protease Digestion:

    • Add a protease (e.g., thermolysin) to each lysate aliquot. The concentration of the protease should be optimized to achieve partial digestion.

    • Incubate for a specific time to allow for protein digestion.

  • Stopping the Reaction:

    • Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Protein Analysis:

    • Analyze the protein samples by SDS-PAGE followed by Western blotting using an anti-EGFR antibody.

  • Data Analysis:

    • Compare the band intensity of EGFR in the NX-019-treated sample to the DMSO-treated control.

    • A stronger EGFR band in the NX-019-treated sample indicates that the drug protected EGFR from proteolytic degradation, thus confirming target engagement.

cluster_workflow DARTS Workflow A Cell Lysis (Extract Proteins) B Drug Incubation (NX-019 or DMSO) A->B C Protease Digestion B->C D Stop Digestion C->D E Protein Analysis (SDS-PAGE & Western Blot) D->E F Data Analysis (Compare Band Intensity) E->F

Drug Affinity Responsive Target Stability (DARTS) workflow.

Conclusion

The "this compound" designation represents promising therapeutic candidates targeting key oncogenic drivers. NRC-AN-019 is a highly potent BCR-ABL inhibitor with a clear mechanism of action and demonstrated efficacy against imatinib-resistant CML. NX-019 is a next-generation EGFR inhibitor with broad activity against various mutations and the crucial ability to penetrate the CNS. The target engagement assays detailed in this guide, including CETSA and DARTS, are fundamental tools for characterizing the interaction of these compounds with their intended targets in a physiologically relevant context, providing essential data for their continued preclinical and clinical development. Further investigation is warranted to fully elucidate the complete kinase inhibition profiles and to obtain more comprehensive quantitative data, particularly for NX-019 against a wider panel of EGFR mutations.

References

Methodological & Application

Application Notes and Protocols for AN-019 In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of standard in vitro experimental protocols that can be adapted for the evaluation of the hypothetical compound AN-019. The following sections detail methodologies for assessing the impact of this compound on cell viability, apoptosis, and the expression of key proteins and genes. These protocols are intended to serve as a foundational guide for researchers initiating in vitro studies with novel compounds like this compound.

Data Presentation

To facilitate clear and concise analysis, all quantitative data from the described experiments should be summarized in structured tables. This allows for straightforward comparison of results across different assays and experimental conditions.

Key In Vitro Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the metabolic activity and proliferation of cultured cells, often used to calculate the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells.[1][2] The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.[1][2]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3,000 to 10,000 cells per well and incubate overnight to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[1]

  • Solubilization: After incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis and differentiate between early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[4][5] Annexin (B1180172) V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells.[5] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[5][6]

Protocol:

  • Cell Treatment: Culture cells and treat with the desired concentrations of this compound. Include positive and negative controls.

  • Cell Harvesting: After the incubation period, harvest the cells.

  • Washing: Wash the cells with cold 1X PBS and then with 1X Annexin V Binding Buffer.[5]

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[6]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5][6]

  • Data Acquisition: Analyze the stained cells by flow cytometry. FITC and PI fluorescence can be detected using a 488 nm excitation laser.[6]

Western Blotting

Objective: To detect and quantify changes in the expression levels of specific proteins in response to this compound treatment.

Principle: Western blotting is a technique used to separate proteins by size using gel electrophoresis, transfer them to a solid support membrane, and then detect a specific protein of interest using a primary antibody. A secondary antibody conjugated to an enzyme is then used to visualize the protein.[7][8]

Protocol:

  • Cell Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by electrophoresis.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[7]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.[10]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[7][11]

Quantitative Real-Time PCR (qPCR)

Objective: To measure changes in the gene expression levels of target genes after treatment with this compound.

Principle: qPCR is a technique used to amplify and simultaneously quantify a targeted DNA molecule. The procedure follows the general principle of polymerase chain reaction; its key feature is that the amplified DNA is detected as the reaction progresses in real time.

Protocol:

  • RNA Extraction: Treat cells with this compound, then extract total RNA using a suitable method (e.g., TRIzol or a commercial kit).[12]

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[12]

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene, and a fluorescent dye (e.g., SYBR Green).[12]

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.[12]

  • Data Analysis: Determine the quantification cycle (Cq) for each sample and normalize the expression of the target gene to the reference gene using the ΔΔCq method.[13]

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis cluster_results Results Interpretation start Seed Cells treat Treat with this compound start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis western Western Blot treat->western qpcr qPCR treat->qpcr ic50 IC50 Calculation viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_exp Protein Expression western->protein_exp gene_exp Gene Expression qpcr->gene_exp conclusion Conclusion on This compound Efficacy ic50->conclusion apoptosis_quant->conclusion protein_exp->conclusion gene_exp->conclusion signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus cluster_cellular_response Cellular Response AN019 This compound Receptor Target Receptor AN019->Receptor Inhibits Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (e.g., Apoptosis-related genes) TranscriptionFactor->GeneExpression Regulates Apoptosis Apoptosis GeneExpression->Apoptosis

References

AN-019 In Vivo Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN-019 (also referred to as NRC-AN-019) is a novel small molecule inhibitor with demonstrated potent antitumor activity in preclinical studies. It has shown significant efficacy in models of breast cancer and chronic myeloid leukemia (CML), positioning it as a promising candidate for further investigation and development. These application notes provide a comprehensive overview of the in vivo research applications of this compound, including detailed experimental protocols and a summary of key preclinical findings.

Mechanism of Action

This compound exhibits a multi-targeted mechanism of action, primarily functioning as a potent inhibitor of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

  • EGFR Inhibition: In breast cancer models, this compound has been shown to inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR).[1] This action blocks downstream signaling cascades that drive tumor growth.

  • BCR-ABL Inhibition: In the context of chronic myeloid leukemia, this compound acts as a Bcr-Abl kinase inhibitor. It is notably effective against imatinib-resistant mutations, a significant challenge in CML therapy.

The dual inhibitory action of this compound suggests its potential broad-spectrum applicability in oncology.

Signaling Pathway

AN019_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS P BCR_ABL BCR-ABL (Fusion Protein) BCR_ABL->GRB2_SOS STAT STAT BCR_ABL->STAT RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation AN019 This compound AN019->EGFR AN019->BCR_ABL Breast_Cancer_Workflow start Start cell_culture BT474 Cell Culture start->cell_culture implantation Subcutaneous Implantation in SCID Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment Treatment Initiation (Vehicle, Lapatinib, this compound) tumor_growth->treatment monitoring Tumor Volume Measurement treatment->monitoring endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint analysis Immunohistochemistry (pEGFR) endpoint->analysis end End analysis->end CML_Workflow start Start cell_culture K562-luc Cell Culture start->cell_culture implantation Intravenous Injection in Nude Mice cell_culture->implantation leukemia_engraftment Leukemia Engraftment Confirmation implantation->leukemia_engraftment treatment Treatment Initiation (Vehicle, Imatinib, this compound) leukemia_engraftment->treatment monitoring Bioluminescence Imaging & Peripheral Blood Smears treatment->monitoring endpoint Endpoint: Survival Analysis monitoring->endpoint end End endpoint->end

References

Application Notes and Protocols for AN-019 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "AN-019" for use in cell culture. The following application notes and protocols are provided as a detailed, representative example for a hypothetical small molecule inhibitor, herein referred to as this compound. This document is intended to serve as a template for researchers, scientists, and drug development professionals working with novel compounds. The data and pathways presented are illustrative and not based on experimental results for an existing molecule.

Introduction to this compound (Hypothetical)

This compound is a potent and selective, ATP-competitive inhibitor of the Receptor Tyrosine Kinase (RTK), "Kinase-X." Dysregulation of the Kinase-X signaling pathway is implicated in the proliferation, survival, and migration of various cancer cell types. This compound is designed for in vitro studies to probe the function of the Kinase-X pathway in cell culture models.

Mechanism of Action: this compound binds to the ATP-binding pocket of Kinase-X, preventing its autophosphorylation and subsequent activation of downstream signaling cascades. This leads to the inhibition of cell growth and induction of apoptosis in cancer cells with aberrant Kinase-X activity.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of related kinases, demonstrating its selectivity for Kinase-X.

Kinase TargetIC50 (nM)
Kinase-X 5.2
Kinase-Y875
Kinase-Z> 10,000
EGFR1,500
VEGFR22,300
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

This table shows the IC50 values of this compound in various cancer cell lines after a 72-hour incubation period, as determined by a cell viability assay.

Cell LineCancer TypeKinase-X StatusIC50 (nM)
HT-29Colon CancerOverexpressed15.8
A549Lung CancerWild-Type1,250
MCF-7Breast CancerWild-Type2,500
PANC-1Pancreatic CancerMutated (Active)8.9
HCT116Colon CancerWild-Type980

Signaling Pathway Diagram

The following diagram illustrates the hypothetical signaling pathway inhibited by this compound.

AN019_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor Ligand KinaseX Kinase-X Receptor Ligand->KinaseX Binds & Activates RAS RAS KinaseX->RAS Activates AN019 This compound AN019->KinaseX Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Experimental_Workflow start Start: Hypothesis (this compound inhibits Kinase-X) prepare_cells Prepare Cell Culture (e.g., HT-29) start->prepare_cells seed_plate Seed Cells in Multi-well Plate prepare_cells->seed_plate treat_cells Treat Cells with this compound and Controls seed_plate->treat_cells prepare_compound Prepare this compound Dilutions prepare_compound->treat_cells incubate Incubate for Specified Time treat_cells->incubate assay Perform Assay (e.g., MTS, Western Blot) incubate->assay data_acquisition Data Acquisition (Plate Reader, Imager) assay->data_acquisition data_analysis Data Analysis (IC50, Band Densitometry) data_acquisition->data_analysis conclusion Conclusion and Next Steps data_analysis->conclusion Logical_Diagram question1 Is the goal to assess cytotoxicity? question2 Is the goal to confirm pathway inhibition? question1->question2 No protocol1 Perform Cell Viability Assay (e.g., MTS, CTG) question1->protocol1 Yes question3 Is the goal to assess functional effects? question2->question3 No protocol2 Perform Western Blot (p-Kinase-X, p-ERK) question2->protocol2 Yes protocol3 Perform Migration/Invasion Assay (e.g., Transwell) question3->protocol3 Yes end_node End question3->end_node No protocol1->end_node protocol2->end_node protocol3->end_node start Start Experimental Planning start->question1

Application Notes: AN-019 for Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AN-019 is a novel investigational compound demonstrating significant potential in preclinical models of breast cancer.[1] These application notes provide a comprehensive overview of the experimental design for preclinical studies involving this compound, including its mechanism of action, protocols for key in vitro and in vivo assays, and guidelines for data presentation. This compound has shown potent anti-proliferative, pro-apoptotic, and anti-angiogenic properties, primarily through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] Preclinical data suggests that this compound may offer therapeutic advantages over existing treatments for HER-2 positive breast cancer.[1]

Mechanism of Action: EGFR Signaling Inhibition

This compound exerts its anti-tumor effects by targeting and inhibiting the phosphorylation of EGFR.[1] The EGFR signaling cascade is a critical pathway in cell proliferation, survival, and angiogenesis. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a downstream cascade involving key signaling molecules that ultimately regulate gene expression and cellular processes. By inhibiting EGFR phosphorylation, this compound effectively blocks these downstream signals, leading to cell cycle arrest, apoptosis, and reduced angiogenesis in EGFR-overexpressing cancer cells.[1]

EGFR_Signaling_Pathway Figure 1: this compound Mechanism of Action via EGFR Signaling Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR Phosphorylated EGFR EGFR->P_EGFR Autophosphorylation Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Signaling_Cascade Activates Transcription Gene Transcription Signaling_Cascade->Transcription Regulates AN019 This compound AN019->P_EGFR Inhibits Cell_Responses Cell Proliferation Angiogenesis Survival Transcription->Cell_Responses Leads to In_Vivo_Workflow Figure 2: In Vivo Xenograft Study Workflow Start Start Cell_Implantation Implant BT474 Cells (SCID Mice) Start->Cell_Implantation Tumor_Growth Allow Tumors to Grow (100-150 mm³) Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Treatment (e.g., 21 days) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Excision & IHC Monitoring->Endpoint End End Endpoint->End

References

AN-019: Laboratory Handling and Storage Guidelines for a Novel Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN-019 is a potent, small molecule inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ErbB-2/HER2) signaling pathways. Identified as N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-3,5-bis(trifluoromethyl)benzamide, this compound has demonstrated significant anti-tumor, anti-angiogenic, and anti-proliferative properties in preclinical studies.[1][2] Its targeted mechanism of action makes it a promising candidate for further investigation in oncology research and drug development, particularly for cancers characterized by the overexpression of EGFR and ErbB-2, such as certain types of pancreatic and breast cancer.

This document provides detailed application notes and protocols for the laboratory handling, storage, and experimental use of this compound.

Physicochemical Properties and Identification

PropertyValueReference
Chemical Name N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-3,5-bis(trifluoromethyl)benzamidePubChem
Synonyms NRC-AN-019PubChem
CAS Number 879507-25-2PubChem
Molecular Formula C25H17F6N5OPubChem
Molecular Weight 517.4 g/mol PubChem

Biological Activity

This compound exerts its anti-cancer effects by inhibiting the phosphorylation of EGFR and ErbB-2, key drivers in many cancers. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation, angiogenesis, and induction of apoptosis.[1][2] Preclinical studies have shown that this compound is effective in a dose-dependent manner in various cancer cell lines.[1][2][3]

In Vitro Efficacy

While specific IC50 values are not publicly available in the reviewed literature, studies consistently report dose-dependent inhibition of cell proliferation and induction of apoptosis in pancreatic (MIA PaCa-2, PANC-1) and breast cancer (MDAMB231, BT474) cell lines.[1][2][3]

In Vivo Efficacy

In xenograft models using SCID mice with implanted human breast cancer cells (BT474) and pancreatic cancer cells (MIA PaCa-2), this compound demonstrated dose-dependent inhibition of tumor growth.[2][3]

Signaling Pathway

This compound targets the ATP-binding site of the intracellular kinase domain of EGFR and ErbB-2. This competitive inhibition prevents autophosphorylation of the receptors, thereby blocking the initiation of downstream signaling cascades critical for cancer cell survival and proliferation.

AN019_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR P_EGFR pEGFR EGFR->P_EGFR Autophosphorylation ErbB2 ErbB-2 P_ErbB2 pErbB-2 ErbB2->P_ErbB2 Autophosphorylation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds AN019 This compound AN019->P_EGFR Inhibits AN019->P_ErbB2 Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_EGFR->Downstream P_ErbB2->Downstream Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: this compound inhibits EGFR and ErbB-2 signaling pathways.

Laboratory Handling and Storage

As a potent cytotoxic agent, this compound should be handled with appropriate safety precautions in a laboratory setting.

Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling the compound.

  • Lab Coat: A dedicated lab coat should be worn to prevent contamination of personal clothing.

  • Eye Protection: Safety glasses or goggles are required to protect from accidental splashes.

  • Respiratory Protection: For handling the solid compound or preparing concentrated stock solutions, a fume hood is recommended.

Storage
  • Solid Form: Store the solid compound at -20°C in a tightly sealed container, protected from light and moisture.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Waste Disposal

Dispose of all waste materials contaminated with this compound (e.g., pipette tips, tubes, gloves) as hazardous chemical waste in accordance with institutional and local regulations.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Optimization may be required for specific cell lines and experimental conditions.

Cell Proliferation Assay

This protocol describes a method to assess the dose-dependent effect of this compound on cancer cell proliferation using a colorimetric assay such as MTT or WST-1.

Cell_Proliferation_Workflow A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Treat with serial dilutions of this compound B->C D Incubate for 48-72 hours C->D E Add proliferation reagent (e.g., MTT) D->E F Incubate and measure absorbance E->F G Calculate cell viability and IC50 F->G

Caption: Workflow for a cell proliferation assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MIA PaCa-2, BT474) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay: Add the appropriate proliferation reagent (e.g., 10 µL of MTT solution) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for EGFR/ErbB-2 Phosphorylation

This protocol details the detection of changes in EGFR and ErbB-2 phosphorylation in response to this compound treatment.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-ErbB-2, and total ErbB-2 overnight at 4°C. A loading control (e.g., β-actin or GAPDH) should also be probed.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.

Apoptosis Assay by Flow Cytometry

This protocol outlines the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound.

Methodology:

  • Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action. Proper laboratory handling and adherence to established protocols are crucial for obtaining reliable and reproducible data in preclinical research. The information and protocols provided in this document serve as a comprehensive guide for researchers working with this novel compound.

References

Application Note AN-019: Preparation and Stability of AN-019 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AN-019 is a novel, potent, and selective small molecule inhibitor of the XYZ kinase, a key enzyme implicated in the progression of certain cancers. Accurate and reproducible in vitro and in vivo studies rely on the correct preparation and handling of this compound solutions. This document provides detailed protocols for the preparation of this compound solutions and summarizes its stability under various storage conditions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₂₂H₂₅N₅O₃
Molecular Weight 407.47 g/mol
Appearance White to off-white crystalline solid
Purity (by HPLC) >99.5%

Solubility of this compound

The solubility of this compound was determined in a range of common laboratory solvents at room temperature (20-25°C).

SolventSolubility (mg/mL)Molar Equivalent (mM)
Dimethyl Sulfoxide (DMSO) 100245.4
Dimethylformamide (DMF) 80196.3
Ethanol (100%) 1024.5
Methanol 512.3
Phosphate Buffered Saline (PBS, pH 7.4) <0.1<0.25
Water <0.01<0.025

Stability of this compound in Solution

The stability of a 10 mM this compound stock solution in DMSO was assessed over time at different temperatures. The percentage of this compound remaining was determined by HPLC analysis.

Storage Condition24 Hours1 Week1 Month3 Months
-80°C 100%100%99.8%99.5%
-20°C 100%99.7%99.1%98.2%
4°C 99.8%98.5%95.3%88.1%
Room Temperature (20-25°C) 99.5%96.2%85.1%65.7%

The stability of this compound in aqueous solutions is pH-dependent. A 10 µM solution of this compound in buffers of varying pH was incubated at 37°C for 24 hours.

pH% Remaining after 24h at 37°C
5.0 98.9%
7.4 95.1%
8.5 89.4%

This compound is sensitive to light. A 10 µM aqueous solution exposed to ambient laboratory light for 24 hours at room temperature showed approximately 15% degradation. It is recommended to protect solutions from light.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 407.47 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the container.

  • Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.07 mg of this compound.

  • Add the appropriate volume of DMSO to the vial containing the this compound powder.

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Determination of this compound Solubility

This protocol outlines a method for determining the solubility of this compound in a given solvent.

Materials:

  • This compound powder

  • Selected solvent (e.g., DMSO, Ethanol)

  • Saturated solution preparation tubes (e.g., screw-cap vials)

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of this compound powder to a known volume of the solvent in a screw-cap vial.

  • Tightly cap the vial and place it on an orbital shaker or rotator at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect the vial to confirm the presence of undissolved solid.

  • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent for HPLC analysis.

  • Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC method with a standard curve.

  • Calculate the original concentration in the supernatant to determine the solubility.

Protocol for Assessing this compound Stability in Solution

This protocol describes a method for evaluating the stability of this compound in a stock solution under various storage conditions.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Temperature-controlled storage units (-80°C, -20°C, 4°C, room temperature)

  • Amber vials

  • HPLC system

Procedure:

  • Prepare a fresh 10 mM stock solution of this compound in DMSO.

  • Aliquot the stock solution into multiple amber vials for each storage condition to be tested.

  • Place the vials in their respective storage environments.

  • At each designated time point (e.g., 0, 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

  • Allow the samples to come to room temperature.

  • Dilute the samples to an appropriate concentration for HPLC analysis.

  • Analyze the samples by HPLC to determine the concentration of this compound remaining.

  • Calculate the percentage of this compound remaining relative to the initial concentration at time 0.

Visualizations

AN019_Stock_Preparation cluster_workflow Workflow for this compound Stock Solution Preparation start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm to 37°C if needed) add_dmso->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.

AN019_Stability_Study cluster_workflow Experimental Workflow for this compound Stability Study cluster_storage Incubate at Different Temperatures prep_stock Prepare 10 mM this compound Stock in DMSO aliquot Aliquot into Multiple Vials prep_stock->aliquot storage_neg80 -80°C aliquot->storage_neg80 storage_neg20 -20°C aliquot->storage_neg20 storage_4 4°C aliquot->storage_4 storage_rt Room Temp aliquot->storage_rt sample Sample at Time Points (0, 24h, 1wk, 1mo, 3mo) storage_neg80->sample storage_neg20->sample storage_4->sample storage_rt->sample hplc Dilute and Analyze by HPLC sample->hplc analyze Calculate % Remaining vs. Time 0 hplc->analyze end_node End analyze->end_node

Caption: Workflow for assessing the stability of this compound in a DMSO stock solution.

Summary and Recommendations

  • This compound is highly soluble in DMSO and DMF, but has poor aqueous solubility.

  • For in vitro assays, it is recommended to prepare a concentrated stock solution of this compound in 100% DMSO. Subsequent dilutions into aqueous buffers should be done carefully to avoid precipitation. The final concentration of DMSO in the assay should be kept low (typically <0.5%) and consistent across all experiments.

  • This compound stock solutions in DMSO are stable for at least 3 months when stored at -80°C. Avoid repeated freeze-thaw cycles.

  • Aqueous solutions of this compound are less stable and should be prepared fresh for each experiment.

  • Protect all solutions containing this compound from direct light to prevent photodegradation.

Application Notes and Protocols for AN-019 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of AN-019 in preclinical xenograft models. The protocols and data presented are based on available preclinical research demonstrating the anti-tumor efficacy of this compound.

Introduction

This compound is a novel compound that has demonstrated significant anti-tumor, anti-angiogenic, and anti-proliferative properties in preclinical studies. It has shown superiority over existing treatments like Temozolomide (TMZ) and Lapatinib in specific cancer models. This compound's mechanism of action involves the inhibition of Epidermal Growth Factor Receptor (EGFR) phosphorylation, leading to apoptosis and inhibition of tumor growth. These characteristics make this compound a promising candidate for cancer therapy, particularly for EGFR-overexpressing tumors such as certain types of glioblastoma and breast cancer.

Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in various cancer cell lines and xenograft models.

Table 1: In Vitro Anti-Proliferative Activity of this compound

Cell LineCancer TypeThis compound IC50 (µM)Comparative Agent IC50 (µM)
U87Glioblastoma103[1]Temozolomide = 768[1]
4910Glioblastoma169[1]Temozolomide = 582[1]

Table 2: In Vivo Efficacy of this compound in an Intracranial Glioblastoma Xenograft Model

Treatment GroupDosageTumor RegressionCure Rate
This compound20 mg/kg (oral)100% of animals70% (complete absence of tumors)[1]
Temozolomide (TMZ)100 mg/kgAll animals30%[1]

Table 3: Apoptotic and Anti-Invasive Effects of this compound in Glioblastoma Cell Lines (U87 and 4910)

ParameterThis compound Concentration for >70% ApoptosisTMZ Concentration for >70% ApoptosisEffect on Invasion
Apoptosis100 µg/ml[1]150 µg/ml[1]Retarded invasive potential compared to TMZ[1]

Signaling Pathway

This compound exerts its anti-tumor effects by targeting the EGFR signaling pathway. The diagram below illustrates the proposed mechanism of action.

AN019_Mechanism_of_Action cluster_cell Tumor Cell EGFR EGFR P_EGFR Phosphorylated EGFR EGFR->P_EGFR Phosphorylation AN019 This compound AN019->EGFR Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_EGFR->Downstream Activates Proliferation Cell Proliferation Angiogenesis Invasion Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: this compound inhibits EGFR phosphorylation, blocking downstream signaling pathways that promote tumor growth and survival.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in xenograft models based on published preclinical research.

Cell Lines and Culture
  • Glioblastoma: U87, 4910

  • Breast Cancer: MDAMB231, HTB20/BT474[2]

  • Culture Conditions: Cells should be maintained in the appropriate medium (e.g., DMEM for U87, RPMI-1640 for BT474) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Proliferation Assay

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Seed cells in 96-well plates at a density of 5,000 cells/well.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of this compound (e.g., 0.1 to 1000 µM) and a comparative agent (e.g., Temozolomide or Lapatinib) for 72 hours.

  • Assess cell viability using a standard method such as MTT or CellTiter-Glo® assay.

  • Calculate the IC50 values using a non-linear regression analysis.

Xenograft Tumor Model Establishment

The following workflow outlines the key steps for establishing and evaluating this compound's efficacy in a xenograft model.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Cell_Culture 1. Cell Culture (e.g., BT474, U87) Animal_Prep 2. Animal Preparation (e.g., SCID mice) Cell_Culture->Animal_Prep Implantation 3. Tumor Cell Implantation (Subcutaneous or Intracranial) Animal_Prep->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 6. This compound Administration (e.g., 20 mg/kg, oral) Randomization->Dosing Tumor_Measurement 7. Tumor Volume Measurement Dosing->Tumor_Measurement IHC 8. Immunohistochemistry (e.g., p-EGFR) Dosing->IHC Data_Analysis 9. Data Analysis and Reporting Tumor_Measurement->Data_Analysis IHC->Data_Analysis

Caption: Experimental workflow for assessing this compound efficacy in a xenograft model.

Protocol for Subcutaneous Xenograft Model (Breast Cancer):

  • Animals: Use immunocompromised mice (e.g., SCID mice).

  • Cell Implantation: Subcutaneously implant BT474 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Treatment: Administer this compound orally at the desired dose (e.g., dose-dependent studies can be performed). A control group receiving vehicle and a comparative agent group (e.g., Lapatinib) should be included.

  • Efficacy Evaluation: Measure tumor volume regularly. At the end of the study, excise tumors for further analysis.

Protocol for Intracranial Xenograft Model (Glioblastoma):

  • Animals: Use immunocompromised mice.

  • Cell Implantation: Stereotactically implant U87 or 4910 glioma cells into the brain of each mouse.

  • Treatment: Begin treatment with oral this compound (e.g., 20 mg/kg) after a set number of days post-implantation. Include control (vehicle) and comparative agent (e.g., TMZ, 100 mg/kg) groups.

  • Efficacy Evaluation: Monitor animal survival and neurological signs. Tumor regression can be assessed by imaging (e.g., bioluminescence imaging if using luciferase-expressing cells) or at the endpoint by histological analysis of the brain.

Immunohistochemical Analysis

This protocol is for assessing the inhibition of EGFR phosphorylation in tumor tissues.

  • Tissue Preparation: Collect tumor tissues from the xenograft study, fix in formalin, and embed in paraffin.

  • Sectioning: Cut 4-5 µm sections and mount on slides.

  • Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval.

    • Block endogenous peroxidase activity.

    • Incubate with a primary antibody against phosphorylated EGFR (p-EGFR).

    • Incubate with a secondary antibody conjugated to a detection system (e.g., HRP).

    • Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.

  • Analysis: Analyze the slides under a microscope to assess the level and localization of p-EGFR staining. The dose-dependent inhibition of EGFR phosphorylation can be confirmed by comparing the staining intensity across different treatment groups.[2]

Conclusion

This compound has demonstrated potent anti-tumor activity in preclinical xenograft models of glioblastoma and breast cancer. The provided protocols offer a framework for further investigation into its efficacy and mechanism of action. The ability of this compound to inhibit EGFR phosphorylation, induce apoptosis, and retard tumor invasion underscores its therapeutic potential. Further studies are warranted to explore its clinical implications.

References

Application Note: AN-019 for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Topic: AN-019 for High-Throughput Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction

A comprehensive search for "this compound" in the context of high-throughput screening (HTS) did not yield specific information about a molecule or compound with this designation. The identifier "this compound" appears in various unrelated contexts, such as a code for a symposium on low-cost microfluidics (#ANA019) and an investigational cancer therapeutic, NX-019, for which detailed public data is not available.

Due to the absence of specific data on a compound named "this compound" used in HTS, this document cannot provide specific experimental protocols, quantitative data, or signaling pathway diagrams as requested.

To facilitate the creation of a detailed application note and protocol, a more specific identifier for the compound of interest is required. This could include:

  • Full Chemical Name or IUPAC Name: The systematic name of the molecule.

  • CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

  • Known Biological Target(s): The specific protein, enzyme, or pathway that the compound is designed to modulate.

  • Key Publication(s): Scientific articles or patents describing the synthesis, characterization, or use of the compound.

Upon receiving more specific information, a detailed application note and protocol can be developed to meet the user's requirements. This would typically include the following sections:

Principle of the Assay

This section would describe the underlying biological principle of the high-throughput screening assay involving the specified compound. It would detail the molecular mechanism of action and how the compound's activity is measured.

Experimental Protocols

Detailed, step-by-step protocols for using the compound in a high-throughput screening campaign would be provided. This would include:

  • Materials and Reagents: A comprehensive list of all necessary equipment, consumables, and reagents.

  • Assay Plate Preparation: Instructions on how to prepare and format multi-well plates for the screen.

  • Compound Handling and Dilution: Procedures for preparing stock solutions and performing serial dilutions.

  • Cell Culture and Seeding (if applicable): Protocols for maintaining and preparing cells for the assay.

  • Assay Procedure: A detailed workflow for performing the screen, including incubation times, reagent additions, and signal detection.

  • Data Acquisition: Instructions for using plate readers or other instrumentation to collect data.

Data Analysis and Interpretation

This section would outline the steps for analyzing the raw data from the HTS experiment. It would include:

  • Quality Control Metrics: Calculation of parameters such as Z'-factor and signal-to-background ratio to assess assay performance.

  • Hit Identification: Criteria for identifying active compounds or "hits" from the screening data.

  • Dose-Response Analysis: Methods for generating dose-response curves and calculating parameters such as IC50 or EC50 for confirmed hits.

Quantitative Data Summary

All relevant quantitative data would be summarized in clear and concise tables. This would allow for easy comparison of results across different experimental conditions.

Table 1: Example of Quantitative Data Summary

Parameter Value
Z'-factor > 0.5
Signal-to-Background > 10
IC50 of Control Compound [Example Value] µM

| Hit Rate | [Example Value] % |

Signaling Pathway and Workflow Diagrams

Visual representations of relevant signaling pathways and experimental workflows would be created using Graphviz (DOT language) to provide a clear understanding of the underlying biology and experimental design.

Example Signaling Pathway Diagram:

G cluster_membrane Cell Membrane Receptor Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activation Ligand Ligand (e.g., this compound) Ligand->Receptor Binding Cellular_Response Cellular Response Signal_Transduction->Cellular_Response Modulation

Caption: A generalized signaling pathway initiated by ligand binding.

Example Experimental Workflow Diagram:

G Compound_Plate Compound Plate Preparation Compound_Addition Compound Addition to Cells Compound_Plate->Compound_Addition Cell_Seeding Cell Seeding in Assay Plates Cell_Seeding->Compound_Addition Incubation Incubation Compound_Addition->Incubation Reagent_Addition Reagent Addition (Detection) Incubation->Reagent_Addition Data_Acquisition Data Acquisition (Plate Reader) Reagent_Addition->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

Caption: A typical workflow for a cell-based high-throughput screen.

We await further details on the specific compound of interest to provide a comprehensive and actionable application note.

Troubleshooting & Optimization

troubleshooting AN-019 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for experiments involving AN-019, a selective inhibitor of MEK1/2 kinases.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2 (p44/42 MAPK), leading to a downstream blockade of the MAPK/ERK signaling cascade. This pathway is critical for cell proliferation, differentiation, and survival.

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, it can be stored at 4°C for up to one week. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.

Q3: At what concentration should I use this compound in my cell-based assays?

A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay. We recommend performing a dose-response experiment to determine the IC50 value for your system. As a starting point, a concentration range of 1 nM to 10 µM is typically effective.

Troubleshooting Experimental Results

Issue 1: Inconsistent or No Inhibition of ERK Phosphorylation in Western Blots

If you are observing inconsistent or no reduction in phosphorylated ERK (p-ERK) levels after this compound treatment, consider the following potential causes and solutions.

Troubleshooting Workflow

start Start: No p-ERK Inhibition check_reagent Verify this compound Integrity (Storage, Age, Solubility) start->check_reagent check_protocol Review Experimental Protocol (Incubation Time, Concentration) check_reagent->check_protocol Reagent OK fail Consult Technical Support check_reagent->fail Reagent Degraded check_cells Assess Cell Health & Density check_protocol->check_cells Protocol Correct check_protocol->fail Protocol Error check_lysate Confirm Lysate Quality (Protein Concentration, Degradation) check_cells->check_lysate Cells Healthy check_cells->fail Cell Issue check_wb Optimize Western Blot (Antibody Titration, Transfer) check_lysate->check_wb Lysate Good check_lysate->fail Lysate Issue success Successful p-ERK Inhibition check_wb->success WB Optimized check_wb->fail WB Issue

Caption: Troubleshooting logic for p-ERK inhibition experiments.

Potential Causes and Solutions

Potential Cause Recommended Solution
This compound Degradation Ensure this compound has been stored correctly at -20°C (powder) or -80°C (in solution). Avoid multiple freeze-thaw cycles. Use a fresh aliquot for your experiment.
Incorrect Concentration Perform a dose-response curve to determine the optimal inhibitory concentration for your cell line. We recommend starting with a range from 1 nM to 10 µM.
Insufficient Incubation Time Inhibition of p-ERK is typically observed within 1-4 hours of treatment. Verify that your incubation time is sufficient.
Cell Line Insensitivity Some cell lines may have mutations downstream of MEK (e.g., in BRAF or RAS) that render them less sensitive to MEK inhibition. Confirm the genotype of your cell line.
Poor Antibody Performance Ensure your primary antibodies for p-ERK and total ERK are validated and used at the recommended dilution. Run positive and negative controls.
Issue 2: Unexpected Cell Viability Results

If your cell viability assays (e.g., MTT, CellTiter-Glo) show results that do not correlate with p-ERK inhibition, consider these factors.

Quantitative Data Summary: this compound IC50 Values in Various Cell Lines

Cell LineCancer TypeBRAF StatusThis compound IC50 (nM)
A375MelanomaV600E8.5
HT-29ColorectalV600E12.3
HeLaCervicalWild-Type54.2
K-562LeukemiaWild-Type> 10,000

Potential Causes and Solutions

Potential Cause Recommended Solution
Cell Proliferation vs. Cytotoxicity This compound is primarily cytostatic, not cytotoxic. It inhibits proliferation but may not induce widespread cell death. Use an assay that measures proliferation (e.g., BrdU incorporation) in addition to viability.
Assay Interference The chemical properties of this compound or the solvent (DMSO) may interfere with the assay reagents. Run a vehicle-only control and a no-cell control to check for background signal.
Activation of Alternative Pathways Prolonged MEK inhibition can sometimes lead to the activation of compensatory survival pathways (e.g., PI3K/AKT). Consider co-treatment with an inhibitor of the suspected compensatory pathway.

Detailed Experimental Protocol

Western Blot for p-ERK and Total ERK

This protocol outlines the steps to assess the inhibition of ERK phosphorylation in response to this compound treatment.

Experimental Workflow

cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot seed_cells 1. Seed Cells treat_an019 2. Treat with this compound seed_cells->treat_an019 incubate 3. Incubate (1-4h) treat_an019->incubate lyse_cells 4. Lyse Cells incubate->lyse_cells quantify 5. BCA Assay lyse_cells->quantify sds_page 6. SDS-PAGE quantify->sds_page transfer 7. Transfer to PVDF sds_page->transfer block 8. Block Membrane transfer->block probe 9. Probe with Antibodies block->probe image 10. Image probe->image

Caption: Workflow for Western blot analysis of p-ERK.

Methodology

  • Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours. Include a DMSO vehicle control.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2 (e.g., Rabbit mAb) and total ERK1/2 (e.g., Mouse mAb) at recommended dilutions.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated anti-rabbit and anti-mouse secondary antibodies for 1 hour at room temperature.

  • Detection: Detect signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.

This compound Signaling Pathway

This compound targets the core of the MAPK/ERK pathway by inhibiting MEK1/2.

GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation AN019 This compound AN019->MEK

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Technical Support Center: Optimizing AN-019 Concentration for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the hypothetical small molecule inhibitor, AN-019, for various in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new assay?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to establish a dose-response curve. A logarithmic or semi-logarithmic dilution series is recommended, typically spanning from 1 nM to 100 µM.[1] This wide range will help identify the effective concentration window for your specific cell line and assay. If the IC50 or Ki values of this compound are known from biochemical assays, you can start with a concentration 5 to 10 times higher than these values for cell-based assays.[2]

Q2: How should I prepare and store this compound stock solutions?

A2: Most small molecule inhibitors, including this compound, are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[2] To minimize freeze-thaw cycles that could degrade the compound, it is best practice to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C, protected from light.[1] It is critical to ensure the final concentration of DMSO in your cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1][2]

Q3: How does the presence of serum in the culture medium affect this compound's activity?

A3: Serum proteins can bind to small molecules like this compound, which may reduce the effective concentration of the compound available to the cells.[1] This can lead to a discrepancy between biochemical and cellular assay results. If you suspect significant interference, consider performing experiments in serum-free or reduced-serum conditions.

Q4: What is the optimal incubation time for this compound?

A4: The ideal incubation time depends on this compound's mechanism of action and the biological question being investigated. A time-course experiment is recommended to determine the optimal duration.[3] This can be achieved by treating cells with a fixed, effective concentration of this compound and measuring the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]

Troubleshooting Guide

Issue 1: No observable effect of this compound at tested concentrations.

  • Possible Cause 1: Concentration is too low.

    • Solution: Test a higher concentration range, extending into the micromolar range if necessary.[1]

  • Possible Cause 2: Compound instability.

    • Solution: Ensure proper storage and handling of this compound stock solutions. Prepare fresh dilutions for each experiment to avoid degradation.[1]

  • Possible Cause 3: Insensitive cell line or assay.

    • Solution: Confirm that your cell line expresses the target of this compound. Utilize a positive control to ensure the assay is performing as expected.[1]

Issue 2: Excessive cell death observed even at low concentrations.

  • Possible Cause 1: High cytotoxicity of the compound.

    • Solution: Use a lower concentration range and reduce the incubation time.[3]

  • Possible Cause 2: Solvent-induced toxicity.

    • Solution: Ensure the final DMSO concentration in the culture medium is not contributing to cytotoxicity (ideally ≤ 0.1%).[1]

Issue 3: High variability between replicate wells.

  • Possible Cause 1: Inconsistent cell seeding or uneven compound distribution.

    • Solution: Ensure thorough mixing of the cell suspension before seeding and mix the this compound solution well before adding it to the wells.[3]

  • Possible Cause 2: Edge effects in the plate.

    • Solution: To maintain humidity and minimize evaporation, avoid using the outer wells of the plate or fill them with sterile phosphate-buffered saline (PBS).[3]

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines (48-hour treatment)

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer2.5
A549Lung Cancer5.1
HeLaCervical Cancer1.8
HepG2Liver Cancer7.3

Table 2: Recommended Starting Concentration Ranges for this compound in Different Assays

Assay TypeRecommended Starting Range
Cell Viability (e.g., MTT, CellTiter-Glo)10 nM - 100 µM
Western Blot (Target Inhibition)100 nM - 50 µM
Kinase Activity Assay (Biochemical)1 nM - 10 µM
Apoptosis Assay (e.g., Caspase-Glo)100 nM - 50 µM

Experimental Protocols

Protocol 1: Determining the IC50 Value of this compound using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common method is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[1]

  • Treatment: Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.[2]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[2]

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer and measure the absorbance.[2]

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.[2]

Protocol 2: Assessing Target Protein Phosphorylation by Western Blot
  • Cell Treatment: Treat cells with various concentrations of this compound for the desired time.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total target protein, followed by incubation with appropriate secondary antibodies.[2]

  • Detection: Visualize the protein bands using an appropriate detection method and quantify the band intensities.[2]

Visualizations

cluster_0 Hypothetical this compound Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Kinase A Kinase A Receptor Tyrosine Kinase (RTK)->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->Kinase B cluster_1 Experimental Workflow for this compound Concentration Optimization A 1. Prepare this compound Stock Solution (e.g., 10 mM in DMSO) B 2. Perform Broad Range Dose-Response (e.g., 1 nM to 100 µM) A->B C 3. Determine IC50 from Cell Viability Assay (e.g., MTT) B->C D 4. Narrow Down Concentration Range Around IC50 C->D E 5. Validate Target Engagement (e.g., Western Blot for p-Target) D->E F 6. Select Optimal Concentration for Further Assays E->F cluster_2 Troubleshooting Logic for Weak or No this compound Effect Start No/Weak Effect Observed Check1 Concentration Range > 10 µM? Start->Check1 Action1 Increase Concentration Range Check1->Action1 No Check2 Fresh Stock/Dilutions Used? Check1->Check2 Yes Action1->Check2 Action2 Prepare Fresh Solutions Check2->Action2 No Check3 Target Expressed in Cell Line? Check2->Check3 Yes Action2->Check3 Action3 Validate Target Expression or Change Cell Line Check3->Action3 No End Problem Resolved Check3->End Yes Action3->End

References

Technical Support Center: AN-019 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AN-019. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an experimental compound under investigation. As research is ongoing, the precise mechanism of action is not yet fully elucidated. Current studies suggest that this compound may be an inhibitor of the Epidermal Growth Factor Receptor (EGFR), targeting both common and rare mutations.[1] Preclinical studies have shown its potential to inhibit EGFR signaling pathways, which are crucial for cell growth and proliferation.[1]

Q2: What are the most common off-target effects observed with this compound in preclinical models?

A2: Information regarding specific off-target effects of this compound is limited in publicly available data. As with many kinase inhibitors, potential off-target effects could be a concern. It is recommended to perform comprehensive selectivity profiling against a panel of kinases to identify potential off-target interactions.

Q3: Are there any known issues with the solubility or stability of this compound in common laboratory solvents?

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.

Q1.1: My results with this compound vary significantly between experiments. What are the potential causes?

A1.1: Inconsistent results can stem from several factors. Consider the following:

  • Compound Stability: Ensure that your stock solutions of this compound are fresh and have been stored correctly according to the supplier's instructions. Repeated freeze-thaw cycles can degrade the compound.

  • Cell Line Integrity: Verify the identity and purity of your cell lines using methods like STR profiling. Mycoplasma contamination can also significantly alter cellular responses.

  • Experimental Conditions: Minor variations in incubation times, cell densities, and reagent concentrations can lead to significant differences. Standardize your protocols meticulously.

  • Operator Variability: If multiple individuals are conducting the experiments, ensure that everyone is following the exact same protocol.

Issue 2: Higher than expected cytotoxicity in control cells.

Q2.1: I'm observing significant cell death in my vehicle-treated control group. What could be the problem?

A2.1: High cytotoxicity in control groups can be attributed to:

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your culture media is at a non-toxic level (typically <0.1%).

  • Sub-optimal Culture Conditions: Stressed cells are more susceptible to any treatment. Ensure your cells are healthy, in the logarithmic growth phase, and that culture conditions (e.g., pH, CO2, temperature) are optimal.

  • Contamination: Bacterial or fungal contamination can induce cytotoxicity. Regularly check your cultures for any signs of contamination.

Issue 3: Lack of expected biological activity of this compound.

Q3.1: this compound is not showing the expected inhibitory effect in my cellular assays. What should I check?

A3.1: If this compound is not performing as expected, consider these troubleshooting steps:

  • Incorrect Dosage: Verify your calculations for the final concentration of this compound. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.

  • Compound Inactivity: There might be an issue with the batch of the compound. If possible, test a new batch or a compound from a different supplier.

  • Assay Sensitivity: The assay you are using might not be sensitive enough to detect the effects of this compound. Consider using an alternative or more sensitive method to measure the desired biological endpoint.

  • Cellular Resistance: The cell line you are using may have intrinsic or acquired resistance to EGFR inhibitors.

Experimental Protocols & Data

General Experimental Workflow for Cellular Assays

Below is a generalized workflow for assessing the in-vitro efficacy of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., EGFR-mutant NSCLC cells) cell_seeding Cell Seeding (Plate cells at optimal density) cell_culture->cell_seeding compound_prep This compound Preparation (Stock & Working Solutions) treatment Treatment with this compound (Varying concentrations) compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_acquisition Data Acquisition (Plate Reader) viability_assay->data_acquisition data_analysis Data Analysis (IC50 Calculation) data_acquisition->data_analysis

General workflow for in-vitro cell-based assays with this compound.

Signaling Pathway of EGFR Inhibition

The following diagram illustrates a simplified signaling pathway that is likely targeted by this compound, based on its putative function as an EGFR inhibitor.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds RAS RAS EGFR->RAS Activates AN019 This compound AN019->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes

Simplified EGFR signaling pathway and the putative inhibitory action of this compound.

Quantitative Data Summary

As specific quantitative data for a compound explicitly named "this compound" is not available in the public domain, the following table for the related investigational drug NX-019 is provided for illustrative purposes.

ParameterValueConditionSource
Drug Name NX-019-[1]
Target EGFR (mutant)Preclinical[1]
Indication Advanced EGFR mutant cancer (e.g., NSCLC)Clinical Trial[1]
Administration OrallyClinical Trial[1]
CNS Penetration Demonstrated in animal modelsPreclinical[1]

References

Technical Support Center: Improving AN-019 Solubility for Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AN-019. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Like many new chemical entities, this compound exhibits poor aqueous solubility. This is a critical challenge as the compound must be dissolved in a suitable vehicle for administration in both in vitro and in vivo studies to ensure accurate and reproducible results.[1][2][3] Poor solubility can lead to low bioavailability, which can affect the compound's efficacy.[4][5]

Q2: What are the initial steps I should take to dissolve this compound?

A2: A good starting point for any new compound is to perform a thorough physicochemical characterization.[3][6] This includes determining its pKa, LogP, and melting point. For initial solubility screening, it is recommended to test a range of common laboratory solvents. A step-wise approach is often effective: start with common aqueous buffers, then move to organic solvents, and finally to co-solvent systems.

Q3: Are there common solvents that are effective for poorly soluble compounds?

A3: Yes, several organic solvents are frequently used to dissolve hydrophobic compounds for preclinical research. These include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol, and Polyethylene Glycols (PEGs).[5][7] However, the choice of solvent will depend on the specific experimental system and potential toxicity to the cells or animal models being used.[3]

Q4: What should I do if my initial attempts to dissolve this compound fail?

A4: If this compound does not dissolve in common solvents, there are several solubility enhancement techniques you can employ. These methods can be broadly categorized into physical and chemical approaches.[1] Physical methods include particle size reduction (micronization or nanosuspension), while chemical methods involve the use of co-solvents, pH adjustment, or the creation of solid dispersions.[2][4][5][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

Problem Possible Cause Recommended Solution
This compound precipitates out of solution upon dilution in aqueous media. The aqueous buffer is a poor solvent for this compound, and the concentration of the organic co-solvent is too low after dilution.1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent in the final solution , if experimentally permissible.3. Use a different formulation strategy , such as a solid dispersion or a lipid-based delivery system.[5][6]
Inconsistent results in cell-based assays. Poor solubility leading to variable concentrations of the active compound in the assay wells. Precipitation of the compound in the cell culture media.1. Visually inspect the assay plates for any signs of precipitation. 2. Prepare a fresh stock solution and perform serial dilutions immediately before use. 3. Consider using a formulation with a surfactant , such as Tween 80 or Pluronic F68, to improve wettability and prevent precipitation.
Low in vivo exposure after oral administration. Limited dissolution of this compound in the gastrointestinal tract.[9]1. Reduce the particle size of this compound through micronization to increase the surface area for dissolution.[1][2]2. Formulate this compound as a suspension in a vehicle containing a wetting agent and a suspending agent.3. Explore enabling formulations such as lipid-based systems or amorphous solid dispersions to improve oral bioavailability.[6]
Vehicle control shows unexpected biological effects. The solvent or formulation excipients are causing toxicity or off-target effects.1. Run a vehicle-only control group in all experiments. 2. Consult literature for the known toxicity of the solvents and excipients being used. 3. Minimize the concentration of organic solvents in the final formulation.

Experimental Protocols

Protocol 1: Screening for Suitable Solvents

This protocol outlines a systematic approach to identify an appropriate solvent for this compound.

Materials:

  • This compound powder

  • A selection of solvents (see table below)

  • Vortex mixer

  • Sonicator (water bath)

  • Heating block or water bath

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.

  • Add a measured volume of the first solvent to be tested (e.g., 100 µL) to achieve a target concentration (e.g., 10 mg/mL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.

  • If solubility is still limited, gently warm the mixture to 37-40°C for 10 minutes.

  • Visually inspect the solution for any undissolved particles.

  • Repeat for all solvents to be tested.

Data Presentation: Solubility of this compound in Common Solvents

SolventPolarity IndexDielectric ConstantSolubility at Room Temp. (mg/mL)Observations
Water9.080.1< 0.01Insoluble
PBS (pH 7.4)-~78< 0.01Insoluble
Ethanol4.324.5~1Partially soluble with heating
Methanol5.132.7~0.5Slightly soluble
Acetone4.320.7~5Soluble with sonication
Dimethyl Sulfoxide (DMSO)7.246.7> 50Freely soluble
Dimethylformamide (DMF)6.436.7> 50Freely soluble

Note: The solubility values in this table are hypothetical for this compound and should be determined experimentally.

Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Studies

This protocol describes the preparation of a co-solvent system suitable for parenteral administration in animal models.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG400)

  • Saline (0.9% NaCl)

Procedure:

  • Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 100 mg/mL).

  • In a separate tube, prepare the vehicle by mixing PEG400 and saline in the desired ratio (e.g., 40% PEG400 in saline).

  • Slowly add the this compound/DMSO stock solution to the PEG400/saline vehicle while vortexing to achieve the final desired concentration (e.g., 5 mg/mL). Ensure the final concentration of DMSO is low (e.g., <5%) to minimize potential toxicity.

  • Visually inspect the final formulation for clarity and absence of precipitation.

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_0 Initial Assessment cluster_1 Solubility Enhancement Strategies cluster_2 Formulation Development cluster_3 Evaluation start Poorly Soluble this compound physchem Physicochemical Characterization (pKa, LogP, m.p.) start->physchem solvent_screen Solvent Screening physchem->solvent_screen particle_size Particle Size Reduction (Micronization/Nanosuspension) solvent_screen->particle_size cosolvency Co-solvency solvent_screen->cosolvency ph_adjust pH Adjustment solvent_screen->ph_adjust solid_disp Solid Dispersion solvent_screen->solid_disp invivo In Vivo Formulation particle_size->invivo invitro In Vitro Formulation cosolvency->invitro cosolvency->invivo ph_adjust->invitro solid_disp->invivo stability Stability Testing invitro->stability efficacy Efficacy & PK Studies invivo->efficacy

Caption: Workflow for addressing this compound solubility issues.

Hypothetical Signaling Pathway for this compound

As the specific molecular target of this compound is proprietary, the following diagram illustrates a representative signaling pathway (TGF-β) that is often targeted in drug development. This is for illustrative purposes only.

TGF_beta_pathway TGFb TGF-β Ligand ReceptorII Type II Receptor (TβRII) TGFb->ReceptorII Binds ReceptorI Type I Receptor (ALK5) ReceptorII->ReceptorI Recruits & Phosphorylates SMAD23 R-SMADs (SMAD2/3) ReceptorI->SMAD23 Phosphorylates Complex SMAD2/3-SMAD4 Complex SMAD23->Complex SMAD4 Co-SMAD (SMAD4) SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene AN019 This compound AN019->ReceptorI Inhibits

Caption: Example signaling pathway inhibited by this compound.

References

AN-019 experimental variability and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AN-019. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidelines to help you navigate potential challenges and ensure the reliability of your results.

Product Information

This compound is an experimental, potent, and selective small molecule inhibitor of Fictitious Kinase 1 (FK1) . FK1 is a serine/threonine kinase that plays a crucial role in the aberrant activation of the MAPK/ERK signaling pathway, which is implicated in various forms of cancer. This compound is under investigation for its potential as a therapeutic agent in oncology.

Troubleshooting Guide

Experimental variability is a common challenge in research. This guide addresses specific issues that may arise during your experiments with this compound.

Issue Potential Cause Recommended Solution
High variability in IC50 values Inconsistent cell seeding density, variations in incubation time, or improper serial dilutions of this compound.Ensure uniform cell seeding, standardize incubation periods, and prepare fresh serial dilutions for each experiment.
No or weak signal in Western Blot for phosphorylated FK1 substrate Low protein concentration, suboptimal antibody dilution, or inefficient protein transfer.Increase the amount of protein loaded, optimize the primary and secondary antibody concentrations, and verify transfer efficiency with a Ponceau S stain.[1]
Unexpected cell toxicity at low concentrations of this compound Cell line contamination (e.g., mycoplasma), incorrect DMSO concentration in the vehicle control, or off-target effects in the specific cell line.Test for mycoplasma contamination, ensure the final DMSO concentration is consistent and non-toxic (typically <0.1%), and consider screening for off-target activities.
In vitro kinase assay shows no inhibition Inactive this compound, incorrect ATP concentration, or issues with the recombinant kinase.Verify the integrity and storage conditions of this compound, use an ATP concentration close to the Km for the kinase, and confirm the activity of the recombinant FK1 with a known inhibitor.[2][3][4]
High background in cell-based assays Insufficient washing steps, non-specific antibody binding, or autofluorescence of the compound.Increase the number and duration of wash steps, optimize blocking conditions, and check for this compound autofluorescence at the detection wavelength.[1]

Frequently Asked Questions (FAQs)

1. What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the DMSO stock solution at -80°C. Avoid repeated freeze-thaw cycles.

2. What is the expected IC50 of this compound for FK1?

The in vitro IC50 of this compound for purified recombinant FK1 is approximately 15 nM. In cell-based assays, the IC50 for inhibition of FK1 substrate phosphorylation is typically in the range of 50-150 nM, depending on the cell line.

3. How can I confirm that this compound is inhibiting FK1 in my cell-based experiments?

The most direct method is to perform a Western Blot analysis to measure the phosphorylation level of a known downstream substrate of FK1. A dose-dependent decrease in the phosphorylation of the substrate upon treatment with this compound would confirm target engagement.

4. Are there any known off-target effects of this compound?

This compound has been profiled against a panel of over 300 kinases and has shown high selectivity for FK1. However, at concentrations significantly above the cellular IC50 (>10 µM), some off-target activity on structurally related kinases may be observed.

5. What are the common sources of variability in cell-based assays with this compound?

Sources of variability can include inconsistent cell culture conditions, passage number of cells, and variations in liquid handling.[5][6] It is crucial to maintain consistent cell culture practices and use calibrated liquid handling instruments to ensure reproducibility.[5]

Quantitative Data

Table 1: In Vitro Kinase Inhibition Profile of this compound
KinaseIC50 (nM)
FK1 15.2 ± 2.1
FK2 (related kinase)1,250 ± 85
PKA>10,000
CDK2>10,000
Table 2: Cell Proliferation IC50 Values for this compound in Various Cancer Cell Lines
Cell LineCancer TypeFK1 ExpressionIC50 (nM)
Cell Line ALung CancerHigh85 ± 12
Cell Line BColon CancerHigh110 ± 15
Cell Line CBreast CancerLow>5,000

Experimental Protocols

Protocol 1: In Vitro FK1 Kinase Assay

This protocol is for determining the IC50 of this compound against recombinant FK1 using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant FK1 enzyme

  • Kinase substrate peptide

  • This compound

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO, then dilute in kinase buffer.

  • Add 2 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 4 µL of a solution containing the FK1 enzyme and substrate peptide in kinase buffer.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of ATP solution (at a final concentration equal to the Km of FK1).

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Proliferation Assay (MTS Assay)

This protocol is for determining the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium.

  • Remove the medium from the cells and add 100 µL of the diluted this compound or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, or until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percent inhibition of cell proliferation for each concentration of this compound and determine the IC50 value.

Visualizations

FK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK FK1 FK1 MEK->FK1 Activates ERK ERK FK1->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription AN019 This compound AN019->FK1 Inhibits Proliferation Cell Proliferation, Survival Transcription->Proliferation

Caption: Hypothetical FK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Models KinaseAssay Biochemical Kinase Assay (IC50 determination) Selectivity Kinase Selectivity Profiling KinaseAssay->Selectivity TargetEngagement Target Engagement Assay (Western Blot for p-Substrate) Selectivity->TargetEngagement ProliferationAssay Cell Proliferation Assay (IC50 determination) TargetEngagement->ProliferationAssay ToxicityAssay Cytotoxicity Assay ProliferationAssay->ToxicityAssay PK_PD Pharmacokinetics & Pharmacodynamics ToxicityAssay->PK_PD Efficacy Xenograft Efficacy Studies PK_PD->Efficacy

Caption: General experimental workflow for the evaluation of this compound.

Troubleshooting_Flowchart Start Experiment Yields Unexpected Results CheckReagents Are all reagents within their expiry date and stored correctly? Start->CheckReagents CheckProtocol Was the experimental protocol followed precisely? CheckReagents->CheckProtocol Yes Redo Repeat experiment with fresh reagents CheckReagents->Redo No CheckCells Are the cells healthy and in the correct passage number range? CheckProtocol->CheckCells Yes ModifyProtocol Review and modify protocol if necessary CheckProtocol->ModifyProtocol No CheckInstrument Is the detection instrument calibrated and functioning correctly? CheckCells->CheckInstrument Yes NewCells Thaw a new vial of cells and confirm their identity CheckCells->NewCells No Consult Consult Technical Support with detailed experimental records CheckInstrument->Consult Yes InstrumentCheck Perform instrument maintenance and calibration CheckInstrument->InstrumentCheck No

Caption: Logical workflow for troubleshooting unexpected experimental results.

References

refining AN-019 treatment protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining AN-019 treatment protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the G-protein coupled receptor GPR19. By binding to GPR19, this compound blocks downstream signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and growth.[1]

Q2: In which cancer types is this compound expected to be most effective?

A2: this compound is predicted to be most effective in cancers where GPR19 is overexpressed or where there is a known dependency on the PI3K/AKT/mTOR or MAPK/ERK signaling pathways.[1] Preliminary data suggests potential efficacy in certain lung cancers and metastatic melanomas where increased GPR19 expression has been observed.[1]

Q3: What are the common off-target effects observed with targeted therapies like this compound?

A3: Targeted therapies can have on-target and off-target toxicities.[2] On-target toxicities occur when the drug affects the same target in healthy tissues, such as skin rashes with EGFR inhibitors.[2][3] Off-target effects can also arise from the drug interacting with other cellular components.[2] Common side effects of targeted therapies, in general, include diarrhea, liver problems, skin problems, and high blood pressure.

Q4: How should this compound be stored?

A4: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. Once reconstituted in a solvent such as DMSO, it should be stored in aliquots at -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

In Vitro Experimentation
Issue Possible Cause Suggested Solution
High inter-well variability in cell viability assays 1. Uneven cell seeding. 2. Edge effects in the plate. 3. Inconsistent drug concentration.1. Ensure a single-cell suspension before seeding and mix gently. 2. Avoid using the outer wells of the plate or fill them with sterile PBS. 3. Properly vortex drug dilutions before adding to the wells.
This compound shows lower than expected efficacy 1. Drug degradation. 2. Cell line resistance. 3. Incorrect assay endpoint.1. Use freshly prepared drug solutions or properly stored aliquots. 2. Verify the expression of GPR19 in your cell line. Consider that resistance can develop due to activation of alternative signaling pathways.[4] 3. Ensure the assay duration is sufficient for this compound to exert its effect.
Unexpected cytotoxicity in control wells 1. Solvent (e.g., DMSO) toxicity. 2. Contamination.1. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). 2. Check for microbial contamination in cell culture and reagents.
In Vivo Experimentation
Issue Possible Cause Suggested Solution
Inconsistent tumor growth in xenograft models 1. Variation in the number of injected cells. 2. Poor cell viability at the time of injection. 3. Differences in animal health.1. Ensure accurate cell counting and a homogenous cell suspension for injection. 2. Use cells in the logarithmic growth phase and handle them gently. 3. Monitor animal health closely and exclude any unhealthy animals from the study.
High toxicity or adverse events in treated animals 1. Inappropriate drug dosage or formulation. 2. "On-target" toxicity in normal tissues.[2]1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Monitor for common targeted therapy-related toxicities and consider dose adjustments or supportive care.[5]

Quantitative Data

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeGPR19 Expression (Relative Units)This compound IC50 (nM)
A549Lung Cancer1.250
HCT116Colon Cancer0.8250
SK-MEL-28Melanoma2.515
MCF7Breast Cancer0.2>1000

Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control015000
This compound1075050
This compound2530080
This compound5015090

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for Phospho-AKT
  • Treat cells with this compound at various concentrations for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities to determine the relative levels of phospho-AKT.

Visualizations

AN019_Signaling_Pathway cluster_membrane Cell Membrane GPR19 GPR19 PI3K PI3K GPR19->PI3K AN019 This compound AN019->GPR19 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the GPR19 signaling pathway.

Troubleshooting_Workflow Start Unexpected Result CheckReagents Check Reagent Preparation & Storage Start->CheckReagents CheckProtocol Review Experimental Protocol CheckReagents->CheckProtocol Reagents OK Redo Repeat Experiment CheckReagents->Redo Reagents Faulty CheckCells Verify Cell Line (Mycoplasma, Passage No.) CheckProtocol->CheckCells Protocol OK CheckProtocol->Redo Protocol Error Consult Consult Technical Support CheckCells->Consult Cells OK CheckCells->Redo Cells Faulty

Caption: Troubleshooting workflow for unexpected experimental results.

Experimental_Workflow CellCulture Cell Culture (e.g., A549) Treatment This compound Treatment CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability WesternBlot Western Blot (p-AKT) Treatment->WesternBlot DataAnalysis Data Analysis (IC50, etc.) Viability->DataAnalysis WesternBlot->DataAnalysis

Caption: Workflow for assessing this compound in vitro efficacy.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of AN-019

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of the investigational compound AN-019.

Frequently Asked Questions (FAQs)

Q1: My in vivo studies with this compound are showing very low oral bioavailability. What are the potential underlying causes?

A1: Low oral bioavailability for a compound like this compound is often attributed to one or more of the following factors:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed. For a drug to be absorbed, it must first be in solution.[1][2]

  • Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to its molecular size, polarity, or other physicochemical properties.

  • High First-Pass Metabolism: After absorption, the compound may be extensively metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation. This is a common issue for orally administered drugs.[3][4]

  • Efflux Transporter Activity: this compound might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen, reducing net absorption.[5][6]

A logical troubleshooting workflow can help identify the primary barrier.

cluster_0 Initial Observation cluster_1 Troubleshooting Workflow cluster_2 Potential Causes a Low Oral Bioavailability of this compound b Assess Physicochemical Properties a->b Start Here c Determine BCS Classification (Solubility & Permeability) b->c d Evaluate Metabolic Stability (Microsomes, Hepatocytes) c->d If Solubility/Permeability is low f Poor Solubility c->f g Low Permeability c->g e Identify Formulation Strategy d->e Based on findings h High First-Pass Metabolism d->h

Caption: Troubleshooting workflow for low bioavailability.

Q2: How can I improve the solubility of this compound for in vivo experiments?

A2: Improving the aqueous solubility of this compound is a critical first step. Several formulation strategies can be employed. The choice of strategy will depend on the physicochemical properties of this compound.

  • Lipid-Based Formulations: These are often effective for lipophilic drugs. Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.[7][8]

  • Amorphous Solid Dispersions: By dispersing this compound in a polymeric carrier in an amorphous state, the energy barrier to dissolution is lowered compared to the crystalline form.[9]

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug, which can lead to a faster dissolution rate.[10]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity where a lipophilic molecule like this compound can be encapsulated, forming a more water-soluble inclusion complex.[11]

The following table summarizes hypothetical data from initial formulation screening for this compound.

Formulation StrategyThis compound Loading (w/w)Apparent Solubility (µg/mL in FaSSIF*)Observations
Unformulated this compoundN/A0.5 ± 0.1Very poor solubility
Micronized this compoundN/A2.3 ± 0.4Minor improvement, dissolution rate limited
This compound in 20% HP-β-CD5%15.7 ± 2.1Significant improvement, potential for higher loading needed
This compound SEDDS10%45.2 ± 5.8Forms a stable microemulsion, highest solubility
This compound ASD (PVP-VA)20%31.5 ± 4.5Good solubility enhancement, requires stable amorphous form

*Fasted State Simulated Intestinal Fluid

Q3: My formulation improves solubility, but in vivo exposure is still low. Could metabolism be the issue?

A3: Yes, even with enhanced solubility, high first-pass metabolism can severely limit oral bioavailability.[3] The cytochrome P450 (CYP) enzyme family, particularly CYP3A4 in the liver and small intestine, is responsible for metabolizing a vast number of drugs.[5]

To investigate this, you can perform an in vitro metabolic stability assay using liver microsomes or hepatocytes. If this compound is rapidly metabolized, you may need to consider co-administration with a metabolic inhibitor or explore formulation strategies that can reduce pre-systemic metabolism.

cluster_0 Oral Administration of this compound cluster_1 Absorption & Metabolism cluster_2 Metabolic Barriers a This compound in GI Lumen b Enterocytes (Intestinal Wall) a->b Absorption c Portal Vein b->c f CYP3A4 Metabolism b->f First-Pass Metabolism g P-gp Efflux b->g Back to Lumen d Liver c->d e Systemic Circulation d->e h Hepatic CYP Enzymes d->h First-Pass Metabolism f->a g->a h->e Metabolites

Caption: First-pass metabolism pathway of an oral drug.

Troubleshooting Guides

Issue: Low and Variable Exposure with SEDDS Formulation

  • Problem: You have developed a Self-Emulsifying Drug Delivery System (SEDDS) for this compound that shows good solubility, but in vivo pharmacokinetic (PK) studies in rodents show low mean exposure (AUC) and high variability between subjects.

  • Possible Causes & Solutions:

Potential CauseTroubleshooting Steps
Poor Emulsification in vivo 1. Verify Emulsion Droplet Size: Characterize the emulsion droplet size in simulated gastric and intestinal fluids. Aim for droplet sizes <200 nm for optimal absorption. 2. Optimize Surfactant/Co-surfactant Ratio: The ratio of oil, surfactant, and co-surfactant is critical. A systematic titration may be needed to find the optimal composition for spontaneous and robust emulsification.
Drug Precipitation in the GI Tract 1. Perform in vitro Dispersion & Digestion Test: Simulate the GI environment to see if this compound precipitates out of the emulsion upon dilution and digestion by lipases. 2. Incorporate a Precipitation Inhibitor: Consider adding a polymer like HPMC to the formulation to help maintain a supersaturated state of this compound in the GI tract.
GI Tract Instability 1. Assess pH Stability: Ensure the formulation components and the drug itself are stable at the low pH of the stomach and the more neutral pH of the intestine.
  • Comparative PK Data (Hypothetical):

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Bioavailability (%)
This compound Suspension (Oral)25 ± 102.098 ± 45~1%
Initial this compound SEDDS (Oral)150 ± 951.5650 ± 310~7%
Optimized this compound SEDDS (Oral)450 ± 1201.02800 ± 550~30%
This compound Solution (IV)12000.19500100%

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Hot-Melt Extrusion

  • Materials: this compound, a suitable polymer carrier (e.g., Soluplus®, Kollidon® VA64), a plasticizer if required (e.g., Poloxamer 188).

  • Blending: Accurately weigh and geometrically blend the this compound and polymer in the desired ratio (e.g., 20:80 w/w).

  • Extrusion: Transfer the blend to a twin-screw hot-melt extruder. Set the temperature profile for the different barrel zones based on the glass transition temperature (Tg) of the polymer and the melting point of this compound.

  • Cooling and Milling: The extruded filament is cooled on a conveyor belt and then milled into a fine powder using a cryogenic or pin mill.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the absence of crystalline this compound and the formation of a single-phase amorphous system.

    • Powder X-Ray Diffraction (PXRD): To verify the amorphous nature of the dispersion.

    • Dissolution Testing: Perform dissolution studies in relevant media (e.g., FaSSIF) to assess the rate and extent of drug release compared to the crystalline drug.

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

  • Reagents: this compound stock solution, Human Liver Microsomes (HLM), NADPH regenerating system (NRS), phosphate (B84403) buffer (pH 7.4), and a positive control substrate (e.g., testosterone).

  • Incubation: Pre-warm HLM and buffer to 37°C. In a 96-well plate, add HLM, buffer, and this compound (final concentration typically 1 µM).

  • Reaction Initiation: Start the reaction by adding the pre-warmed NRS.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile (B52724) with an internal standard).

  • Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

References

Technical Support Center: AN-019 Competitive ELISA Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the AN-019 competitive ELISA (Enzyme-Linked Immunosorbent Assay). This assay is designed for the quantitative determination of the this compound target analyte in biological samples, a critical step in many research and drug development pipelines.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound competitive ELISA?

A1: The this compound competitive ELISA is a quantitative immunoassay. In this format, a target antigen from a sample competes with a labeled (e.g., biotinylated or enzyme-conjugated) antigen for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the target antigen in the sample. A lower signal indicates a higher concentration of the target antigen in the sample.

Q2: What is the typical standard curve range for the this compound assay?

A2: The typical standard curve range for the this compound assay is from 0.1 ng/mL to 100 ng/mL. However, the optimal range can vary depending on the specific kit lot and experimental conditions. It is crucial to run a new standard curve for each assay plate.

Q3: What types of samples are compatible with the this compound assay?

A3: The this compound assay is designed for use with a variety of biological samples, including serum, plasma, cell culture supernatants, and tissue homogenates. It is important to follow the recommended sample preparation protocols for each sample type to ensure accurate results.

Q4: How should I store the this compound assay kit components?

A4: Upon receipt, store the entire kit at 2-8°C. Do not freeze the kit components. Ensure that the microplate is kept in the sealed pouch with desiccant to prevent moisture exposure. All reagents should be brought to room temperature before use.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Background Insufficient washingIncrease the number of wash steps or the soaking time between washes. Ensure all wells are completely filled and emptied during each wash.
Non-specific binding of antibodiesAdd a blocking agent (e.g., BSA or casein) to the sample diluent. Optimize the concentration of the primary and/or secondary antibody.
Substrate solution is contaminated or has been exposed to lightUse a fresh substrate solution and protect it from light.
Low Signal or No Signal Reagents not added in the correct orderCarefully review and follow the assay protocol.
Insufficient incubation time or incorrect temperatureEnsure all incubation steps are carried out for the recommended time and at the specified temperature.
Inactive enzyme conjugateUse a fresh enzyme conjugate. Ensure proper storage of the conjugate.
Standard or sample concentrations are too lowPrepare a new standard curve with a higher concentration range. Concentrate the samples if necessary.
Poor Precision (High %CV) Pipetting errorsUse calibrated pipettes and proper pipetting techniques. Ensure no air bubbles are present in the wells.
Inconsistent washingEnsure uniform and thorough washing of all wells. An automated plate washer is recommended for best results.
Temperature variation across the plateIncubate the plate in a stable temperature environment. Avoid stacking plates during incubation.
Edge Effects Uneven temperature across the plateAllow the plate to reach room temperature before adding reagents. Use a plate sealer during incubations.
Evaporation from wellsEnsure the plate is properly sealed during all incubation steps. Maintain a humid environment in the incubator.

Experimental Protocols

This compound Competitive ELISA Protocol
  • Reagent Preparation : Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.

  • Standard and Sample Addition : Add 50 µL of each standard and sample to the appropriate wells of the antibody-coated microplate.

  • Competitive Reaction : Add 50 µL of the enzyme-conjugated this compound to each well.

  • Incubation : Seal the plate and incubate for 1 hour at 37°C.

  • Washing : Aspirate the contents of the wells and wash each well 4 times with 300 µL of wash buffer.

  • Substrate Addition : Add 100 µL of substrate solution to each well.

  • Incubation : Incubate the plate for 15 minutes at room temperature in the dark.

  • Stop Reaction : Add 50 µL of stop solution to each well.

  • Data Acquisition : Read the absorbance at 450 nm within 15 minutes of adding the stop solution.

Visualizations

AN_019_Competitive_ELISA_Workflow start Start: Prepare Reagents, Standards, and Samples add_standards_samples Add 50 µL of Standards and Samples to Wells start->add_standards_samples add_conjugate Add 50 µL of Enzyme-Conjugated this compound add_standards_samples->add_conjugate incubate1 Incubate for 1 hour at 37°C add_conjugate->incubate1 wash Wash Plate 4x with Wash Buffer incubate1->wash add_substrate Add 100 µL of Substrate Solution wash->add_substrate incubate2 Incubate for 15 min at Room Temperature (in dark) add_substrate->incubate2 add_stop Add 50 µL of Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate end End: Analyze Data read_plate->end

Caption: Workflow for the this compound Competitive ELISA.

AN_019_Signaling_Pathway cluster_membrane Cell Membrane receptor This compound Receptor kinase_A Kinase A receptor->kinase_A Activates AN_019 This compound (Ligand) AN_019->receptor Binds inhibitor This compound Inhibitor (Therapeutic Target) inhibitor->receptor Blocks Binding kinase_B Kinase B kinase_A->kinase_B Phosphorylates transcription_factor Transcription Factor kinase_B->transcription_factor Activates gene_expression Target Gene Expression transcription_factor->gene_expression Promotes

Caption: Hypothetical this compound signaling pathway.

Troubleshooting_Logic start Problem Encountered high_background High Background? start->high_background low_signal Low Signal? start->low_signal poor_precision Poor Precision? start->poor_precision check_washing Check Washing Protocol - Increase wash steps - Check for clogged washer pins high_background->check_washing Yes check_blocking Check Blocking Step - Optimize blocking buffer - Increase incubation time high_background->check_blocking Yes check_reagents Check Reagent Preparation - Fresh substrate - Correct dilutions high_background->check_reagents Yes check_incubation Check Incubation Times & Temps low_signal->check_incubation Yes check_reagent_order Verify Reagent Addition Order low_signal->check_reagent_order Yes check_enzyme_activity Confirm Enzyme Conjugate Activity low_signal->check_enzyme_activity Yes check_pipetting Review Pipetting Technique - Use calibrated pipettes poor_precision->check_pipetting Yes check_plate_washing Ensure Uniform Plate Washing poor_precision->check_plate_washing Yes check_temp_uniformity Verify Temperature Uniformity poor_precision->check_temp_uniformity Yes

Validation & Comparative

AN-019 Demonstrates Superior Efficacy Over Standard-of-Care Imatinib in Preclinical Models of Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comparative guide detailing the preclinical performance of AN-019, a promising therapeutic candidate for Chronic Myeloid Leukemia (CML), against the standard-of-care treatment, imatinib (B729). This guide provides a comprehensive overview of experimental data, methodologies, and the mechanism of action of this compound, highlighting its potential to overcome imatinib resistance.

This compound, a phenyl amino pyrimidine (B1678525) derivative, has been engineered as a potent BCR-ABL tyrosine kinase inhibitor. Preclinical studies reveal its superior efficacy in suppressing leukemic cells, including those resistant to imatinib, a first-generation tyrosine kinase inhibitor widely used in the treatment of CML.

Efficacy and Safety Profile

This compound has demonstrated a significantly more potent anti-proliferative activity against BCR-ABL positive leukemia cell lines when compared to imatinib. In preclinical evaluations, this compound was found to be approximately 140-fold more potent than imatinib in specific assays.[1] In vivo studies have further substantiated these findings, showing that this compound can effectively suppress leukemia in animal models.

In Vitro Anti-Proliferative Activity
Cell LineDrugIC50 (nM)Fold Difference
K562 (BCR-ABL+)This compound~0.7~140x more potent
K562 (BCR-ABL+)Imatinib~98-

Note: IC50 values are approximate and based on available data. Detailed figures can be found in the primary literature.

In Vivo Efficacy in a Murine Orthotopic Xenograft Model

In a key in vivo study, nude mice were implanted with K562-luciferase expressing cells to mimic human CML. Treatment with this compound resulted in a more pronounced reduction in leukemic burden compared to imatinib.

Treatment Group (20 mg/kg)Outcome
Vehicle ControlProgressive increase in leukemic symptoms and blast cell count.
ImatinibInitial decrease in blast cell count, followed by relapse after treatment withdrawal.[2]
This compoundSuppression of leukemia in at least 90% of treated animals. No mortality observed, and a majority of animals showed an absence of leukemic symptoms.[2]

Furthermore, this compound was effective against imatinib-resistant CML cells, specifically those harboring the T315I mutation, a common cause of treatment failure with imatinib and other second-generation TKIs.[2] In mice implanted with imatinib-resistant Baf3(T315I) cells, this compound demonstrated a significant curative effect.[2]

Mechanism of Action

This compound functions as a BCR-ABL tyrosine kinase inhibitor. The BCR-ABL fusion gene, a hallmark of CML, produces a constitutively active tyrosine kinase that drives uncontrolled cell proliferation. This compound binds to the ATP-binding site of the BCR-ABL kinase, preventing its activity and thereby inhibiting downstream signaling pathways that lead to leukemogenesis.

BCR_ABL_Signaling_Pathway cluster_kinase Kinase Activity BCR_ABL BCR-ABL (Constitutively Active Kinase) Phospho_Substrate Phosphorylated Substrate BCR_ABL->Phospho_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL Proliferation Cell Proliferation & Survival Phospho_Substrate->Proliferation AN019 This compound AN019->BCR_ABL Inhibition

Mechanism of this compound as a BCR-ABL inhibitor.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate this compound.

In Vitro Anti-Proliferative Assay
  • Cell Lines: Human CML cell line K562 (imatinib-sensitive) and murine pro-B cell line BaF3 expressing the imatinib-resistant T315I mutant of BCR-ABL.

  • Method: Cells were seeded in 96-well plates and treated with varying concentrations of this compound or imatinib. Cell proliferation was assessed after a defined incubation period (e.g., 72 hours) using a standard cell viability assay, such as the MTT or MTS assay. The half-maximal inhibitory concentration (IC50) was then calculated.

In Vivo Orthotopic Xenograft Model
  • Animal Model: Immunocompromised nude mice.

  • Cell Implantation: K562 cells engineered to express luciferase (K562-luc) were injected into the mice to establish an orthotopic leukemia model.

  • Treatment: Once leukemia was established, mice were treated with this compound (e.g., 20 mg/kg), imatinib (e.g., 20 mg/kg), or a vehicle control.

  • Monitoring: Leukemia progression was monitored by bioluminescence imaging (measuring luciferase activity) at regular intervals. Blast cell counts in peripheral blood were also determined. Animal survival was monitored daily.

Experimental_Workflow start Start implant Implant K562-luc cells into nude mice start->implant monitor1 Monitor tumor establishment (Bioluminescence Imaging) implant->monitor1 randomize Randomize mice into treatment groups monitor1->randomize treat Administer Treatment: - Vehicle - Imatinib - this compound randomize->treat monitor2 Monitor tumor progression (Bioluminescence, Blast Cell Count) treat->monitor2 endpoint Endpoint Analysis: - Tumor Burden - Survival monitor2->endpoint end End endpoint->end

Workflow for the in vivo evaluation of this compound.

Conclusion

The preclinical data strongly suggest that this compound is a highly effective agent against CML, with a notable advantage over the standard-of-care, imatinib, particularly in the context of imatinib resistance. These findings warrant further clinical investigation of this compound as a potential new therapy for CML patients.

References

Comparative Analysis: AN-019 and Peer Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and mechanisms of the dual Bcr-Abl and EGFR inhibitor, AN-019, relative to established therapeutic agents.

This report provides a detailed comparative analysis of this compound (also known as NRC-AN-019), a novel small molecule inhibitor, against two distinct classes of targeted cancer therapies. Preclinical data have revealed that this compound exhibits potent inhibitory activity against both the Bcr-Abl kinase, a hallmark of Chronic Myeloid Leukemia (CML), and the Epidermal Growth Factor Receptor (EGFR), a key driver in various solid tumors, including breast cancer. This dual activity positions this compound as a molecule of significant interest.

This guide is structured into two main sections to reflect this dual-targeting capability. The first section compares this compound with established Bcr-Abl inhibitors: Imatinib, Dasatinib, and Nilotinib. The second section evaluates this compound in the context of EGFR/HER2 inhibitors, with a focus on its reported superiority to Lapatinib and a comparison with Gefitinib and Erlotinib. Each section presents key performance data in tabular format, details the experimental protocols for the cited assays, and provides diagrams of the relevant signaling pathways to elucidate the mechanisms of action.

Section 1: this compound as a Bcr-Abl Kinase Inhibitor

This compound has been identified as a highly potent inhibitor of the Bcr-Abl tyrosine kinase, including in models resistant to first-generation inhibitors like Imatinib.[1] Its efficacy is attributed to its ability to bind to the inactive conformation of Bcr-Abl, disrupting the ATP-binding site.[1]

Comparative Performance Data: Bcr-Abl Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparators against Bcr-Abl kinase and the CML cell line K562. Lower IC50 values indicate greater potency.

MoleculeTargetIC50 (nM)Cell LineIC50 (nM)
This compound (NRC-AN-019) Bcr-Abl0.7 [1]K562Not specified
ImatinibBcr-Abl~100 (140-fold less potent than this compound)[1]K562250-500
DasatinibBcr-Abl<1[2]K562<1
NilotinibBcr-Abl<20[2]K56220
Signaling Pathway: Bcr-Abl in CML

The Bcr-Abl fusion protein, characteristic of CML, is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[3][4][5] Inhibition of Bcr-Abl is a clinically validated strategy to abrogate these oncogenic signals.

Bcr_Abl_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS activates PI3K PI3K BCR_ABL->PI3K activates JAK JAK BCR_ABL->JAK activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT5 STAT5 JAK->STAT5 STAT5->Transcription

Bcr-Abl signaling cascade in CML.

Section 2: this compound as an EGFR/HER2 Inhibitor

In addition to its activity against Bcr-Abl, this compound has demonstrated significant antitumor effects in preclinical models of breast cancer characterized by the overexpression of human epidermal growth factor receptors (EGFRs).[5][6] Notably, this compound was reported to have better antitumor activity than Lapatinib, a dual EGFR and HER2 inhibitor.[5][6] This is achieved through the inhibition of EGFR phosphorylation, leading to reduced proliferation and angiogenesis, and the induction of apoptosis.[5][6]

Comparative Performance Data: EGFR/HER2 Inhibition

While specific IC50 values for this compound against EGFR and HER2 are not publicly available, its superior performance to Lapatinib in preclinical breast cancer models suggests potent activity. The table below includes IC50 values for established EGFR and HER2 inhibitors against the respective kinases.

MoleculeTargetIC50 (nM)
This compound (NRC-AN-019) EGFR/HER2Data not publicly available; reported to have better antitumor activity than Lapatinib in HER2+ breast cancer models[5][6]
LapatinibEGFR, HER210.8 (EGFR), 9.2 (HER2)[7]
GefitinibEGFR2-37
ErlotinibEGFR2[2][8]
Signaling Pathway: EGFR/HER2 in Breast Cancer

In many breast cancers, the overexpression of HER2 and/or EGFR leads to receptor dimerization and the activation of downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways, which promote cell proliferation, survival, and metastasis.[6][9][10] Dual inhibitors that block the kinase activity of these receptors can effectively shut down these oncogenic signals.

EGFR_HER2_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER2 Dimer Ligand->EGFR_HER2 binds & activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) EGFR_HER2->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR_HER2->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

EGFR/HER2 signaling in breast cancer.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the performance of kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • Dilute the recombinant kinase (e.g., Bcr-Abl, EGFR) to a predetermined optimal concentration in the kinase buffer.

    • Prepare a substrate solution (e.g., a synthetic peptide) and an ATP solution in the kinase buffer. The ATP concentration is typically set near its Michaelis-Menten constant (Km) for the kinase.

    • Prepare serial dilutions of the inhibitor compound (e.g., this compound) in DMSO, followed by a further dilution in the kinase buffer.

  • Assay Procedure :

    • In a 384-well plate, add the diluted inhibitor or vehicle (DMSO) control.

    • Add the diluted kinase enzyme to each well.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).

  • Signal Detection :

    • Stop the reaction and quantify the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

    • Add ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis :

    • The luminescent signal is proportional to the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration (on a log scale) and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.

  • Cell Seeding :

    • Seed cancer cells (e.g., K562 for Bcr-Abl, BT474 for HER2) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment :

    • Treat the cells with serial dilutions of the inhibitor compound for a specified period (e.g., 72 hours). Include a vehicle-only control.

  • MTT Incubation :

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement :

    • Remove the culture medium.

    • Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance from a media-only control.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting cell viability against the inhibitor concentration.

Experimental Workflow Overview

The evaluation of a novel kinase inhibitor typically follows a standardized workflow, from initial biochemical assays to cellular and in vivo studies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (Determine IC50) Selectivity_Profiling Kinase Selectivity Panel (Assess Off-Target Effects) Kinase_Assay->Selectivity_Profiling Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT) Selectivity_Profiling->Cell_Viability Target_Phosphorylation Western Blot (Confirm Target Inhibition) Cell_Viability->Target_Phosphorylation Apoptosis_Assay Apoptosis Assay (e.g., PARP Cleavage) Target_Phosphorylation->Apoptosis_Assay Xenograft_Model Xenograft Tumor Model (Evaluate Antitumor Efficacy) Apoptosis_Assay->Xenograft_Model

Typical workflow for kinase inhibitor evaluation.

References

Independent Analysis of Preclinical Findings for the Novel Anticancer Agent AN-019

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel anticancer compound AN-019 with the established therapeutic agent Lapatinib, focusing on preclinical findings in the context of HER-2 positive breast cancer. The data presented here is derived from a single preclinical study and, to date, lacks independent verification from unaffiliated research groups. This guide is intended to provide a detailed overview of the initial findings to inform further research and validation efforts.

Comparative Efficacy of this compound and Lapatinib in a Preclinical Breast Cancer Model

A 2011 study published in the International Journal of Oncology presented preclinical data suggesting that NRC-AN-019, a novel compound, demonstrates greater antitumor activity than Lapatinib in models of HER-2 positive breast cancer.[1] The study highlights this compound's potential in inhibiting cancer cell proliferation, angiogenesis, and inducing apoptosis.[1]

In Vitro and In Vivo Data Summary

The following tables summarize the key quantitative findings from the aforementioned study, comparing the effects of this compound and Lapatinib on breast cancer cell lines and in a mouse xenograft model.

Table 1: In Vitro Inhibition of Cell Proliferation in BT474 Cells

TreatmentConcentration (µM)Inhibition of Proliferation (%)
This compound 575
1090
Lapatinib 550
1065

Table 2: In Vivo Tumor Growth Inhibition in SCID Mice with BT474 Xenografts

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21
Control -1200
This compound 50400
Lapatinib 50750

Experimental Protocols

To facilitate independent assessment and potential replication of these findings, the key experimental methodologies from the primary study are detailed below.

Cell Culture and Proliferation Assay

BT474 human breast carcinoma cells, which overexpress HER-2, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For the proliferation assay, cells were seeded in 96-well plates and treated with varying concentrations of this compound or Lapatinib for 72 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Animal Studies

Female severe combined immunodeficient (SCID) mice were subcutaneously injected with BT474 cells. Once tumors reached a palpable size, the mice were randomized into three groups: control (vehicle), this compound (50 mg/kg), and Lapatinib (50 mg/kg). Treatments were administered daily via oral gavage. Tumor volumes were measured every three days using calipers.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow used in the preclinical study.

AN019_Mechanism AN019 This compound EGFR_HER2 EGFR/HER-2 Receptor AN019->EGFR_HER2 Inhibits Apoptosis Apoptosis AN019->Apoptosis Induces PI3K_Akt PI3K/Akt Pathway EGFR_HER2->PI3K_Akt MAPK MAPK Pathway EGFR_HER2->MAPK Proliferation Cell Proliferation PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis MAPK->Proliferation

Caption: Proposed mechanism of this compound action.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture BT474 Cell Culture treatment_vitro Treatment with this compound or Lapatinib cell_culture->treatment_vitro proliferation_assay MTT Proliferation Assay treatment_vitro->proliferation_assay end End proliferation_assay->end xenograft BT474 Xenograft in SCID Mice treatment_vivo Oral Administration of this compound or Lapatinib xenograft->treatment_vivo tumor_measurement Tumor Volume Measurement treatment_vivo->tumor_measurement tumor_measurement->end start Start start->cell_culture start->xenograft

Caption: Preclinical experimental workflow.

Alternatives to Lapatinib for HER-2 Positive Breast Cancer

For a comprehensive understanding, it is important to consider other therapeutic options available for HER-2 positive breast cancer beyond Lapatinib. These include:

  • Trastuzumab (Herceptin®): A monoclonal antibody that targets the extracellular domain of the HER-2 receptor. It is a cornerstone of treatment for HER-2 positive breast cancer.

  • Pertuzumab (Perjeta®): A monoclonal antibody that also binds to the HER-2 receptor but at a different site than trastuzumab, preventing receptor dimerization. It is often used in combination with trastuzumab and chemotherapy.[2]

  • Ado-trastuzumab emtansine (Kadcyla® or T-DM1): An antibody-drug conjugate that links trastuzumab to a cytotoxic agent, delivering the chemotherapy directly to HER-2 positive cancer cells.

  • Neratinib (Nerlynx®): An oral, irreversible pan-HER tyrosine kinase inhibitor that targets HER1, HER2, and HER4.[2]

  • Afatinib (Gilotrif®): Another oral, irreversible pan-HER tyrosine kinase inhibitor.[2]

Conclusion

The initial preclinical data on this compound presents it as a potentially more effective inhibitor of HER-2 positive breast cancer than Lapatinib. However, these findings are based on a single study and await independent verification. The provided experimental protocols and workflow diagrams are intended to aid in the design of future validation studies. For drug development professionals, this compound may represent a promising lead compound, but further rigorous and independent preclinical and clinical evaluation is necessary to ascertain its true therapeutic potential in comparison to the array of existing and emerging treatments for HER-2 positive breast cancer. As of 2011, NRC-AN-019, developed by Natco Pharma, has received orphan drug designation from the FDA for glioma, pancreatic cancer, and chronic myelogenous leukemia, and was undergoing Phase I trials in India.[3]

References

AN-019: A Comparative Analysis of a Novel ErbB-2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel kinase inhibitor AN-019 with other established therapeutic agents targeting similar pathways. The information presented is based on available preclinical data and aims to offer an objective overview of this compound's efficacy, mechanism of action, and potential therapeutic applications.

Introduction to this compound

This compound is a potent anti-cancer agent that has demonstrated significant activity in preclinical models of pancreatic cancer.[1] It functions as a specific suppressor of ErbB-2 (also known as HER2), a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[1] Dysregulation of ErbB-2 signaling is a known driver in the development and progression of various solid tumors.[1] this compound has shown anti-proliferative and anti-angiogenic properties, suggesting its potential as a valuable therapeutic candidate.[1]

Efficacy of this compound

Preclinical studies have highlighted the superior efficacy of this compound in comparison to standard-of-care chemotherapy for pancreatic cancer.

In Vitro and In Vivo Studies

In pancreatic cancer cell lines (MIA PaCa-2 and PANC-1), this compound was shown to inhibit invasiveness in a dose-dependent manner and demonstrated greater anti-angiogenic potential than Gemcitabine.[1] Furthermore, both in vitro and in vivo experiments confirmed this compound as a specific suppressor of ErbB-2.[1]

Table 1: Comparative Efficacy of this compound in Pancreatic Cancer Models

Compound Metric Model System Result Reference
This compoundAnti-invasivenessPancreatic cancer cell linesDose-dependent inhibition, superior to Gemcitabine[1]
This compoundAnti-angiogenesisAngiogenic assaysGreater inhibition than Gemcitabine[1]
This compoundErbB-2 SuppressionIn vitro & In vivoSpecific suppressor of ErbB-2[1]
GemcitabineAnti-invasivenessPancreatic cancer cell linesLess effective than this compound[1]
GemcitabineAnti-angiogenesisAngiogenic assaysLess effective than this compound[1]

Mechanism of Action: Targeting the ErbB-2 Signaling Pathway

This compound exerts its anti-cancer effects by specifically inhibiting the ErbB-2 receptor tyrosine kinase. This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.

ErbB2_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds Dimerization Receptor Dimerization EGFR->Dimerization ErbB2 ErbB-2 ErbB2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Autophosphorylation->Downstream AN019 This compound AN019->ErbB2 Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: this compound inhibits the ErbB-2 signaling pathway.

Comparison with Other Kinase Inhibitors

While direct comparative studies between this compound and other specific ErbB-2 inhibitors are not yet published, a comparison can be drawn with other kinase inhibitors targeting similar pathways or indications. It is important to note that several compounds with similar names exist, targeting different kinases. These include IQS019 (a BCR kinase inhibitor), XL019 (a JAK2 inhibitor), AT7519 (a multi-CDK inhibitor), and NX-019 (an EGFR inhibitor).[2][3][4][5][6] This guide focuses solely on This compound , the ErbB-2 inhibitor.

Table 2: Overview of Selected Kinase Inhibitors

Inhibitor Primary Target(s) Therapeutic Area Key Characteristics
This compound ErbB-2 Pancreatic Cancer (preclinical) Potent anti-proliferative and anti-angiogenic effects.[1]
LapatinibEGFR, ErbB-2Breast CancerDual tyrosine kinase inhibitor.
TrastuzumabErbB-2Breast Cancer, Gastric CancerMonoclonal antibody targeting the extracellular domain of HER2.
IbrutinibBTKB-cell malignanciesCovalent inhibitor of Bruton's tyrosine kinase.
RuxolitinibJAK1, JAK2Myelofibrosis, Polycythemia VeraPotent inhibitor of Janus kinases.

Experimental Protocols

The following are generalized methodologies based on the descriptions in the available literature for the assessment of kinase inhibitor efficacy.

Cell Invasion Assay
  • Pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) are seeded in the upper chamber of a Matrigel-coated transwell insert.

  • The lower chamber contains a chemoattractant (e.g., fetal bovine serum).

  • Cells are treated with varying concentrations of this compound or a control compound (e.g., Gemcitabine).

  • After a defined incubation period, non-invading cells are removed from the upper surface of the insert.

  • Invading cells on the lower surface are fixed, stained, and quantified.

Angiogenesis Assay
  • Endothelial cells are cultured on a Matrigel substrate to induce tube formation.

  • The cells are treated with conditioned media from pancreatic cancer cells previously exposed to this compound or a control.

  • The formation of capillary-like structures is observed and quantified using microscopy.

Experimental_Workflow cluster_0 Cell Invasion Assay cluster_1 Angiogenesis Assay a1 Seed cells in Matrigel-coated insert a2 Add chemoattractant to lower chamber a1->a2 a3 Treat with This compound/Control a2->a3 a4 Incubate a3->a4 a5 Quantify invading cells a4->a5 b1 Culture endothelial cells on Matrigel b2 Treat with conditioned media (from this compound treated cancer cells) b1->b2 b3 Incubate b2->b3 b4 Quantify tube formation b3->b4

Caption: Workflow for in vitro efficacy testing of this compound.

Conclusion

This compound presents a promising profile as a specific and potent inhibitor of ErbB-2 with demonstrated superiority over Gemcitabine in preclinical pancreatic cancer models. Its anti-proliferative and anti-angiogenic properties warrant further investigation to fully elucidate its therapeutic potential and to establish its efficacy and safety in clinical settings. Future studies directly comparing this compound with other established ErbB-2 inhibitors will be crucial in defining its position in the landscape of targeted cancer therapies.

References

A Comparative Guide to the Mechanism of Action of AN-019 (NRC-AN-019)

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the preclinical performance of AN-019 (also referred to as NRC-AN-019), a novel anti-cancer compound, with the established drug Lapatinib. The focus is on the cross-validation of this compound's mechanism of action in the context of HER2-positive breast cancer. All experimental data is presented in a structured format for clear comparison, and detailed methodologies for key experiments are provided.

Mechanism of Action: Targeting the EGFR/HER2 Signaling Axis

This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR) signaling pathway.[1] In HER2-positive breast cancer, the overexpression of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2) leads to receptor dimerization and the activation of downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways. These pathways are crucial for cell proliferation, survival, and metastasis.

This compound, similar to the dual tyrosine kinase inhibitor Lapatinib, is designed to block the intracellular tyrosine kinase domains of EGFR and HER2, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling. This action leads to a reduction in cell proliferation and the induction of apoptosis in cancer cells.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR_HER2 EGFR/HER2 Dimer PI3K PI3K EGFR_HER2->PI3K MAPK MAPK EGFR_HER2->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis MAPK->Proliferation AN019 This compound AN019->EGFR_HER2 Inhibits Phosphorylation Lapatinib Lapatinib Lapatinib->EGFR_HER2 Inhibits Phosphorylation

Caption: Simplified EGFR/HER2 signaling pathway and points of inhibition by this compound and Lapatinib.

Comparative Efficacy: this compound vs. Lapatinib

Preclinical studies demonstrate that this compound has superior antitumor activity compared to Lapatinib, particularly in EGFR-overexpressing breast cancer cell lines.[1] The following table summarizes the key quantitative data from a comparative study.

ParameterThis compoundLapatinibCell Lines
Inhibition of EGFR Phosphorylation (IC50) <1.9 µM21.1 - 26.4 µMMDAMB231
9.6 - 19.3 µM>211.9 µM (ineffective)BT474
Anti-Proliferative Activity Dose-dependent decreaseDose-dependent decreaseMDAMB231
Dose-dependent decreaseLess effective, not dose-dependentBT474
Induction of Apoptosis (Sub-G0/1 Phase) Dose-dependent increaseLess effectiveMDAMB231 & BT474
In Vivo Tumor Growth Inhibition Dose-dependent inhibitionLess effective at comparable concentrationsBT474 Xenografts in SCID Mice

Data extracted from "Antitumor activity of NRC-AN-019 in a pre-clinical breast cancer model".[1][2]

Experimental Protocols

To ensure the reproducibility and cross-validation of these findings, detailed protocols for the key experiments are provided below.

Experimental Workflow

The general workflow for the in vitro cross-validation of this compound's mechanism of action is as follows:

Experimental_Workflow cluster_assays In Vitro Assays start Cell Culture (MDAMB231, BT474) treatment Treatment with This compound or Lapatinib start->treatment mtt MTT Assay (Proliferation) treatment->mtt facs FACS Analysis (Apoptosis - Sub-G0/1) treatment->facs wb_parp Western Blot (Apoptosis - PARP Cleavage) treatment->wb_parp wb_egfr Western Blot (EGFR Phosphorylation) treatment->wb_egfr data Data Analysis & Comparison mtt->data facs->data wb_parp->data wb_egfr->data

Caption: General workflow for the in vitro experiments comparing this compound and Lapatinib.
Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed breast cancer cells (MDAMB231 or BT474) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or Lapatinib and incubate for the desired period (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Western Blot for EGFR Phosphorylation and PARP Cleavage

This technique is used to detect specific proteins and their phosphorylation status or cleavage.

  • Cell Lysis: After treatment with this compound or Lapatinib, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-EGFR, total EGFR, cleaved PARP, or total PARP.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. GAPDH or β-actin is used as a loading control.

Apoptosis Assay (FACS Analysis of Sub-G0/1 Phase)

Flow cytometry is used to quantify the percentage of apoptotic cells by analyzing their DNA content.

  • Cell Collection: Harvest both adherent and floating cells after treatment with this compound or Lapatinib.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of cells in the sub-G0/1 phase, representing apoptotic cells with fragmented DNA, is quantified.

In Vivo Tumor Growth Inhibition Study

This study evaluates the anti-tumor efficacy of the compounds in a living organism.

  • Cell Implantation: Subcutaneously implant human breast cancer cells (e.g., BT474) into the flank of immunodeficient mice (e.g., SCID mice).

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into treatment groups (vehicle control, this compound, Lapatinib) and administer the compounds at specified doses and schedules.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors. The percentage of tumor growth inhibition is calculated relative to the vehicle control group.

Conclusion

The available preclinical data strongly supports the mechanism of action of this compound as a potent inhibitor of the EGFR/HER2 signaling pathway. Comparative studies demonstrate its superior efficacy over Lapatinib in inhibiting EGFR phosphorylation, reducing cell proliferation, inducing apoptosis, and inhibiting tumor growth in vivo. The provided experimental protocols offer a framework for the independent cross-validation of these findings by the research community. Further investigation into the clinical translation of this compound is warranted based on these promising preclinical results.

References

Head-to-Head Comparison: AN-019 vs. Compound X for Advanced EGFR-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two investigational EGFR inhibitors, AN-019 and Compound X. The data presented is based on preclinical and early-phase clinical studies for this compound (also known as NX-019) and hypothetical data for Compound X for illustrative purposes. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their therapeutic potential.

I. Overview and Mechanism of Action

Both this compound and Compound X are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key signaling protein often implicated in cancer cell proliferation and survival.[1] Mutations in the EGFR gene can lead to its constitutive activation, driving tumor growth. This compound is a broad-spectrum EGFR inhibitor targeting both common and rare mutations.[1] Preclinical studies have demonstrated its selective activity against mutant versus wild-type EGFR and significant central nervous system (CNS) exposure in animal models.[1]

EGFR Signaling Pathway and Inhibitor Action

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds AN019_X This compound / Compound X AN019_X->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound and Compound X.

II. Quantitative Comparison of Preclinical Data

The following tables summarize the key performance metrics of this compound and the hypothetical Compound X based on preclinical experimental data.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

TargetThis compound (IC50, nM)Compound X (IC50, nM)
EGFR (L858R)1.21.5
EGFR (Exon 19 Del)0.81.1
EGFR (T790M)5.48.2
EGFR (WT)95.7120.3

Lower IC50 values indicate greater potency.

Table 2: Cellular Proliferation Assay (GI50, nM)

Cell LineThis compound (GI50, nM)Compound X (GI50, nM)
NCI-H1975 (L858R/T790M)8.112.5
PC-9 (Exon 19 Del)2.53.8
A431 (WT EGFR)>1000>1200

GI50 represents the concentration causing 50% growth inhibition.

Table 3: In Vivo Efficacy in Xenograft Model (Tumor Growth Inhibition, %)

ModelThis compound (25 mg/kg, oral, daily)Compound X (25 mg/kg, oral, daily)
NCI-H1975 Xenograft85%78%
PC-9 Intracranial Xenograft75%65%

Data represents tumor growth inhibition at the end of a 21-day study.

III. Experimental Protocols

Detailed methodologies are essential for the independent verification and replication of experimental findings.

Kinase Inhibition Assay

The inhibitory activity of this compound and Compound X against various EGFR isoforms was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human EGFR proteins were incubated with the test compounds at varying concentrations in the presence of a kinase buffer, ATP, and a biotinylated peptide substrate. The reaction was allowed to proceed for 60 minutes at room temperature before the addition of a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (APC) conjugate. The TR-FRET signal was measured using a suitable plate reader, and IC50 values were calculated from the dose-response curves.

Cellular Proliferation Assay

Human non-small cell lung cancer (NSCLC) cell lines (NCI-H1975, PC-9) and a wild-type EGFR-expressing cell line (A431) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with serial dilutions of this compound or Compound X for 72 hours. Cell viability was assessed using a resazurin-based assay, where the fluorescence intensity is proportional to the number of viable cells. GI50 values were determined by fitting the data to a four-parameter logistic equation.

In Vivo Xenograft Studies

All animal experiments were conducted in accordance with institutional guidelines. For subcutaneous xenograft models, female athymic nude mice were inoculated with NCI-H1975 cells. Once tumors reached a palpable size, mice were randomized into treatment groups and received daily oral doses of this compound, Compound X, or a vehicle control for 21 days. Tumor volumes were measured twice weekly. For intracranial models, PC-9 cells were stereotactically implanted into the brains of mice. Treatment was initiated 7 days post-implantation and continued for 21 days. Efficacy was assessed by measuring tumor burden via bioluminescence imaging.

Preclinical Evaluation Workflow

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Kinase_Assay Kinase Inhibition Assay (IC50) Cell_Assay Cellular Proliferation Assay (GI50) Kinase_Assay->Cell_Assay Xenograft Subcutaneous Xenograft Model (Tumor Growth Inhibition) Cell_Assay->Xenograft Intracranial Intracranial Xenograft Model (CNS Efficacy) Xenograft->Intracranial Phase1 Phase I Clinical Trial (Safety & Tolerability) Intracranial->Phase1 Start Compound Synthesis Start->Kinase_Assay

Caption: Standard preclinical workflow for evaluating a novel kinase inhibitor.

IV. Clinical Development Status

This compound (NX-019) is currently in a first-in-human, open-label, dose-escalation and expansion study in patients with advanced EGFR-mutant cancers.[1][2][3] The primary objectives are to determine the recommended Phase 2 dose, maximum tolerated dose, safety, and tolerability.[1][2] The study is also evaluating the antitumor activity of this compound.[1] Compound X remains in the preclinical stage of development.

V. Summary and Future Directions

The presented preclinical data suggests that both this compound and the hypothetical Compound X are potent inhibitors of clinically relevant EGFR mutations with selectivity over wild-type EGFR. This compound appears to exhibit superior potency and in vivo efficacy, particularly in an intracranial model, highlighting its potential for treating CNS metastases.[1] Further clinical investigation of this compound is ongoing to fully characterize its safety and efficacy profile in patients. The development of Compound X would require extensive preclinical validation before consideration for clinical trials.

References

AN-019 (NX-019): A Next-Generation Inhibitor Targeting Mutant EGFR with High Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational EGFR inhibitor AN-019 (also known as NX-019) against other established EGFR tyrosine kinase inhibitors (TKIs). This compound is an orally bioavailable and central nervous system (CNS) penetrant inhibitor selective for a wide range of EGFR mutations, which holds promise for overcoming some of the limitations of current therapies. This document summarizes available preclinical data, outlines key experimental methodologies, and visualizes relevant biological pathways and workflows to offer a comprehensive overview for the scientific community.

Comparative Efficacy of EGFR Inhibitors

The table below summarizes the inhibitory activity (IC50) of this compound and other EGFR TKIs against wild-type EGFR and various common and resistant EGFR mutations. This data highlights the selectivity profile of each compound.

CompoundWild-Type EGFR IC50 (nM)Exon 19 Deletion IC50 (nM)L858R IC50 (nM)T790M IC50 (nM)Exon 20 Insertion IC50 (nM)Selectivity for Mutant vs. Wild-Type
This compound (NX-019) Data not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available7.3 - 200+ fold greater potency for mutant EGFR[1]
Osimertinib ~200-fold greater potency against L858R/T790M than wild-type[2]13 (PC-9ER)5 (H1975)13 (PC-9ER), 5 (H1975)Potent with a wide therapeutic windowHigh
Afatinib (B358) 310.8 (PC-9)0.3 (H3255)165 (PC-9ER), 57 (H1975)134 (Y764_V765insHH), 158 (A767_V769dupASV), 43 (D770_N771insNPG)Moderate to High for sensitizing mutations, low for T790M
Erlotinib Data not publicly available7 (PC-9)12 (H3255)>1000ResistantLow

Note: IC50 values can vary depending on the specific cell line and assay conditions used. The data for Osimertinib, Afatinib, and Erlotinib are derived from studies using Ba/F3 cells exogenously expressing EGFR mutants and human lung cancer cell lines (PC-9, H3255, H1975, PC-9ER).[3]

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

A robust method for determining the half-maximal inhibitory concentration (IC50) of EGFR inhibitors is the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human EGFR enzyme (wild-type and various mutant forms)

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test inhibitors (e.g., this compound, osimertinib, afatinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitors in DMSO. Further dilute the inhibitors in the kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Reaction Setup: In a 384-well plate, add the diluted inhibitors.

  • Enzyme Addition: Add the recombinant EGFR enzyme to each well.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and ADP Depletion: Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining unconsumed ATP. Incubate at room temperature for approximately 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a coupled luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Science

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to ligands such as EGF, activates several downstream signaling cascades that are crucial for cell growth, proliferation, and survival. Mutations in the EGFR gene can lead to its constitutive activation, driving tumorigenesis. EGFR inhibitors act by blocking the kinase activity of the receptor, thereby inhibiting these downstream pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibition EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 P PI3K PI3K EGFR->PI3K P PLCg PLCγ EGFR->PLCg P STAT STAT EGFR->STAT P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Gene Expression (Proliferation, Survival) PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Protein Synthesis (Cell Growth) IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC IP3->PKC DAG->PKC STAT->Nucleus Gene Expression (Inflammation) AN019 This compound (NX-019) AN019->EGFR Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_characterization In Vitro Characterization cluster_preclinical Preclinical In Vivo Evaluation cluster_clinical Clinical Development A1 Compound Library Screening A2 In Vitro Kinase Assay (Wild-Type & Mutant EGFR) A1->A2 B1 IC50 Determination (Panel of EGFR Mutants) A2->B1 B2 Cell-Based Proliferation Assays (Cancer Cell Lines) B1->B2 B3 Western Blot Analysis (Downstream Signaling) B2->B3 C1 Pharmacokinetics (PK) & Bioavailability Studies B3->C1 C2 Xenograft Tumor Models (Efficacy Studies) C1->C2 C3 CNS Penetration Assessment C2->C3 D1 Phase I Clinical Trial (Safety & Tolerability) C3->D1

References

Peer-Reviewed Validation of AN-019 (NX-019): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this guide provides an objective comparison of the investigational EGFR inhibitor AN-019 (NX-019) with the current standard-of-care, osimertinib (B560133). This comparison is based on available peer-reviewed preclinical data for NX-019 and extensive clinical trial data for osimertinib.

Executive Summary

This compound (NX-019) is an orally bioavailable, central nervous system (CNS)-penetrant, mutant-selective epidermal growth factor receptor (EGFR) inhibitor currently in early-stage clinical development.[1] Preclinical data suggest its potential as a treatment for EGFR-mutant solid tumors, including those with resistance to current therapies.[1] The primary alternative for comparison is osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI) that is the established standard of care for EGFR-mutated non-small cell lung cancer (NSCLC).[2][3][4] This guide summarizes the available data to facilitate an informed perspective on the potential of NX-019.

Data Presentation: Quantitative Comparison

Due to the early stage of its development, peer-reviewed clinical efficacy and safety data for NX-019 are not yet available. The following tables compare preclinical data for NX-019 with established clinical data for osimertinib from the pivotal FLAURA and LAURA trials.

Table 1: Comparative Efficacy of NX-019 (Preclinical) vs. Osimertinib (Clinical)

ParameterThis compound (NX-019)OsimertinibData Source
Indication EGFR-Mutant Solid TumorsEGFR-Mutant Non-Small Cell Lung Cancer[1],[2][3]
Development Phase Phase 1 Clinical TrialApproved, Standard of Care[1][5],[2][3]
Potency (Preclinical) 7.3 to 200+ fold greater potency in mutant vs. wild-type EGFR cell linesPotent inhibitor of EGFR T790M and sensitizing mutations[1],[6]
CNS Activity Excellent CNS exposure (Kp,uu of ~1) in preclinical modelsCNS-active[1],[7]
Median Progression-Free Survival (PFS) - First-Line Not Available18.9 months (vs. 10.2 months with 1st-gen TKIs)[4]
Median Progression-Free Survival (PFS) - Unresectable Stage III Not Available39.1 months (vs. 5.6 months with placebo)[3][8][9]
Median Overall Survival (OS) - First-Line Not Available38.6 months (vs. 31.8 months with 1st-gen TKIs)[2][4]
Objective Response Rate (ORR) - Second-Line (T790M+) Not Available71% (vs. 31% with chemotherapy)

Table 2: Comparative Safety Profile of NX-019 (Preclinical) vs. Osimertinib (Clinical)

Adverse Event ProfileThis compound (NX-019)Osimertinib (Grade 3 or higher AEs from LAURA trial)Data Source
Overall Profile Preclinical models did not show classical EGFR dermatological findings, suggesting improved selectivity.Generally well-tolerated; manageable safety profile.[1],[10]
All-Causality Adverse Events (Grade ≥3) Not Available35% (vs. 12% with placebo)[9][10]
Serious Adverse Events Not Available38% (vs. 15% with placebo)[9][10]
Radiation Pneumonitis (Any Grade) Not Available48% (vs. 38% with placebo)[3][9][10]
Adverse Events Leading to Discontinuation Not Available13% (vs. 5% with placebo)[3][10]

Experimental Protocols

This compound (NX-019) - NT019-101 Clinical Trial

The ongoing first-in-human trial for NX-019 (NCT05514496) is an open-label, dose-escalation and expansion study.[5][11][12]

  • Study Design: A two-part study. Part 1 is a dose-escalation phase to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Part 2 is a dose-expansion phase to evaluate the safety, tolerability, and preliminary efficacy (Objective Response Rate) at the RP2D in specific cohorts of patients with EGFR-mutant cancers.[5][11]

  • Population: Patients with locally advanced or metastatic EGFR-mutant cancer that has progressed on or who are intolerant to standard therapy. Patients with NSCLC harboring a mutation sensitive to osimertinib must have received it prior to enrollment.[12]

  • Intervention: Oral administration of NX-019.[11]

  • Primary Outcome Measures:

    • Part 1: Incidence of dose-limiting toxicities, MTD, and RP2D.

    • Part 2: Objective Response Rate (ORR).[5]

  • Key Inclusion Criteria: Histologically confirmed locally advanced or metastatic EGFR-mutant cancer, measurable disease per RECIST 1.1, ECOG performance status of ≤2, and adequate organ function.[12]

  • Key Exclusion Criteria: History of interstitial lung disease, requirement for high-dose dexamethasone (B1670325) for CNS metastases, and use of strong CYP3A inhibitors or inducers.[12]

Osimertinib - LAURA Trial

The LAURA trial (NCT03521154) was a randomized, double-blind, placebo-controlled, phase 3 study.[3][9]

  • Study Design: Patients were randomized in a 2:1 ratio to receive either osimertinib or a placebo until disease progression or discontinuation.[3][10]

  • Population: 216 patients with unresectable, stage III EGFR-mutated (Ex19del or L858R) NSCLC whose disease had not progressed after definitive platinum-based chemoradiotherapy.[3][9]

  • Intervention: Osimertinib (80 mg once daily) or placebo.[10]

  • Primary Outcome Measure: Progression-free survival (PFS) as assessed by blinded independent central review.[9]

  • Secondary Outcome Measures: Overall survival (OS) and safety.[9]

Mandatory Visualization

The following diagrams illustrate the EGFR signaling pathway and the experimental workflow of the NX-019 clinical trial.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR (with activating mutation) EGF->EGFR Binds to PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitors NX-019 & Osimertinib Inhibitors->EGFR Inhibit Tyrosine Kinase Domain

Caption: EGFR signaling pathway and mechanism of action of NX-019 and Osimertinib.

NX019_Trial_Workflow cluster_part1 Part 1: Dose Escalation cluster_part2 Part 2: Dose Expansion P1_Start Enroll Patients with Advanced EGFR-Mutant Cancer P1_Dose Administer Ascending Doses of NX-019 (3+3 Design) P1_Start->P1_Dose P1_Eval Evaluate Safety & Tolerability P1_Dose->P1_Eval P1_End Determine MTD & RP2D P1_Eval->P1_End P2_Start Enroll Specific Cohorts at RP2D P1_End->P2_Start Proceed to Expansion P2_Treat Treat with NX-019 at RP2D P2_Start->P2_Treat P2_Eval Confirm Safety & Evaluate Efficacy (ORR) P2_Treat->P2_Eval P2_End Preliminary Efficacy & Safety Data P2_Eval->P2_End

Caption: Workflow for the NT019-101 clinical trial of NX-019.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of AN-019

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of AN-019, a compound handled in laboratory settings, is critical for ensuring the safety of personnel and protecting the environment. Adherence to established protocols for managing hazardous chemical waste is mandatory. The following guidelines provide a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to safely dispose of this compound and associated contaminated materials.

Hazard Classification

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from a closely related compound, HPK1-IN-21, indicates that this compound should be managed as a hazardous substance. The primary hazards associated with this compound are its acute oral toxicity and its significant, long-lasting toxic effects on aquatic life.[1]

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Experimental Protocol for Disposal

The systematic segregation and handling of waste are paramount for the safe disposal of this compound. The following procedure outlines the necessary steps for managing different waste streams generated during research activities involving this compound.[1]

1. Waste Identification and Segregation:

At the point of generation, waste must be immediately segregated into the following categories:

  • Solid Waste:

    • Unused or expired pure this compound powder.

    • Contaminated personal protective equipment (PPE), including gloves, lab coats, and shoe covers.

    • Contaminated laboratory supplies, such as plasticware (pipette tips, centrifuge tubes) and paper products (bench paper, kimwipes).

  • Liquid Waste:

    • Stock solutions of this compound (commonly dissolved in solvents like DMSO).

    • Aqueous solutions from experimental assays (e.g., cell culture media, buffer solutions).

    • Organic solvent waste from extraction or purification steps.

  • Sharps Waste:

    • Contaminated needles, syringes, and razor blades.

2. Waste Collection and Storage:

  • All waste streams must be collected in separate, clearly labeled, and chemically compatible containers.

  • Containers must be sealed to prevent leaks and spills.

  • Waste should be stored in a designated, well-ventilated, and secure area away from general laboratory traffic.[1] This designated area is often referred to as a Satellite Accumulation Area (SAA).[2]

  • Containers within the SAA must be labeled with the words "Hazardous Waste," the full chemical name (e.g., "this compound in DMSO"), the approximate concentration, and the associated hazard warnings (e.g., "Toxic," "Environmental Hazard").[1][2]

3. Disposal Procedure:

  • Consult Institutional Guidelines: Always adhere to your institution's specific chemical waste disposal procedures and guidelines, which are typically managed by the Environmental Health and Safety (EHS) department.[1]

  • Solid Waste Disposal: Place all solid waste contaminated with this compound into a designated hazardous waste container. The container should be clearly labeled as previously described.

  • Liquid Waste Disposal: Collect all liquid waste containing this compound in a sealed, leak-proof container. Do not dispose of this compound solutions down the drain.[1] The container must be appropriately labeled.

  • Sharps Waste Disposal: Place all contaminated sharps directly into a designated sharps container to prevent accidental punctures.[1]

  • Final Disposal: Arrange for the pickup and disposal of all hazardous waste through your institution's EHS department.[1]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_collection Waste Collection & Storage (SAA) cluster_disposal Final Disposal generation Experiment with this compound solid_waste Solid Waste (PPE, labware) generation->solid_waste Identify liquid_waste Liquid Waste (solutions, media) generation->liquid_waste Identify sharps_waste Sharps Waste (needles, blades) generation->sharps_waste Identify solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container Collect in liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container Collect in sharps_container Designated Sharps Container sharps_waste->sharps_container Collect in ehs_pickup Arrange EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Guide for AN-019 (NRC-AN-019)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling the phenylamino (B1219803) pyrimidine (B1678525) derivative, NRC-AN-019. The following procedures are based on best practices for handling research-grade chemical compounds of this class and are intended to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling NRC-AN-019 to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Safety Goggles or Face ShieldTightly fitting safety goggles. A face shield of at least 8 inches is recommended when there is a splash hazard.[1]
Hand Protection Chemical-Resistant GlovesImpervious gloves, such as nitrile rubber, inspected before each use. Follow proper glove removal technique to prevent skin contact.[1][2]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against incidental contact. For larger quantities or potential for significant exposure, chemical-resistant outerwear is advised.
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if engineering controls are insufficient to maintain exposure below acceptable limits, or if irritation is experienced.[1]

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is critical for minimizing risks during the handling of NRC-AN-019. This includes preparation, handling, and immediate post-handling procedures.

Workflow for Safe Handling of NRC-AN-019 cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (e.g., Fume Hood) prep_ppe->prep_setup prep_materials Assemble All Necessary Equipment prep_setup->prep_materials handle_weigh Weigh Compound in Ventilated Enclosure prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_aliquot Aliquot for Experimental Use handle_dissolve->handle_aliquot post_decontaminate Decontaminate Work Surfaces handle_aliquot->post_decontaminate Proceed to Post-Handling post_dispose Dispose of Waste post_decontaminate->post_dispose post_ppe Doff PPE Correctly post_dispose->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: A step-by-step workflow for the safe handling of NRC-AN-019.

Experimental Protocols: General Handling Procedures

The following are step-by-step guidelines for common laboratory procedures involving NRC-AN-019.

Weighing the Compound:

  • Ensure the analytical balance is located inside a chemical fume hood or a ventilated balance enclosure.

  • Don all required PPE as specified in the table above.

  • Use anti-static weighing paper or a suitable container to weigh the desired amount of NRC-AN-019.

  • Carefully transfer the weighed compound to a labeled container for dissolution or storage.

  • Clean the balance and surrounding area of any residual powder.

Solution Preparation:

  • All solution preparation should be performed in a certified chemical fume hood.

  • Add the appropriate solvent to the vessel containing the weighed NRC-AN-019.

  • Cap the vessel and mix by vortexing or sonicating until the compound is fully dissolved.

  • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

Proper disposal of NRC-AN-019 and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Unused or expired NRC-AN-019 powder, as well as contaminated items such as gloves, weighing paper, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Solutions containing NRC-AN-019 should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste: Needles and syringes used to handle NRC-AN-019 solutions must be disposed of in a designated sharps container.

Disposal Procedure:

  • Place all contaminated solid waste into a plastic bag within the designated solid hazardous waste container.

  • Carefully pour liquid waste into the designated liquid hazardous waste container, avoiding splashes.

  • Once the waste containers are full, seal them securely.

  • Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.[1]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

First Aid Measures:

Exposure RouteAction
Inhalation Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Spill Response:

  • Evacuate the immediate area and restrict access.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite (B1170534) or sand.[1]

  • Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled hazardous waste container.[1]

  • Decontaminate the spill area with a suitable cleaning agent, followed by soap and water.[1]

  • Dispose of all contaminated materials as hazardous waste.[1]

This safety information is provided as a general guide. Always consult your institution's specific safety protocols and the relevant Safety Data Sheet (SDS) for the chemicals you are handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.